Regorafenib Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3.ClH/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSWJKPZXNIVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735346 | |
| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835621-07-3 | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-(((4-Chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action of Regorafenib Hydrochloride
Direct Receptor Tyrosine Kinase Inhibition
Regorafenib (B1684635) directly targets a range of receptor tyrosine kinases (RTKs), which are crucial for various cellular processes that are often dysregulated in cancer.
A primary mechanism of regorafenib is its anti-angiogenic activity, achieved through the inhibition of vascular endothelial growth factor receptors (VEGFRs) and the angiopoietin receptor TIE2. hematologyandoncology.netscilit.com It potently inhibits VEGFR1, VEGFR2, and VEGFR3, which are key mediators of endothelial cell proliferation and migration, essential processes for the formation of new blood vessels that supply tumors. stivarga.comnih.gov By blocking these receptors, regorafenib disrupts the signaling required for tumor neovascularization. nih.gov The inhibition of TIE2, another important kinase in angiogenesis and vascular stability, further contributes to its anti-angiogenic effects. chemicalbook.comnih.gov
In biochemical assays, regorafenib has demonstrated potent inhibition of these kinases at clinically relevant concentrations. drugbank.comchemicalbook.com For instance, the half-maximal inhibitory concentration (IC50) values for regorafenib against VEGFR1, VEGFR2, and VEGFR3 have been reported to be 13 nM, 4.2 nM, and 46 nM, respectively. selleckchem.comapexbt.com
Regorafenib also exerts its anti-tumor effects by directly inhibiting kinases that are integral to oncogenic signaling pathways. cancer.gov It targets KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST), and RET, another proto-oncogene. hematologyandoncology.netclinpgx.org The IC50 values for KIT and RET have been reported as 7 nM and 1.5 nM, respectively. selleckchem.comapexbt.com
Furthermore, regorafenib inhibits key components of the mitogen-activated protein kinase (MAPK) pathway, including RAF1 and BRAF. hematologyandoncology.netmdpi.com This includes the BRAF V600E mutant, which is a common driver mutation in several cancers. drugbank.comnih.gov The IC50 for RAF-1 is reported to be 2.5 nM. selleckchem.comapexbt.com This inhibition of the RAF/MEK/ERK signaling cascade helps to block cancer cell proliferation and survival. hematologyandoncology.net
The tumor microenvironment plays a critical role in cancer progression, and regorafenib targets key kinases within this environment. It inhibits platelet-derived growth factor receptors alpha and beta (PDGFR-α and PDGFR-β), which are involved in processes such as tumor growth and metastasis. drugbank.comstivarga.comnih.gov The IC50 for PDGFR-β has been reported as 22 nM. selleckchem.comselleckchem.com
Additionally, regorafenib inhibits fibroblast growth factor receptors 1 and 2 (FGFR1 and FGFR2). drugbank.comhematologyandoncology.net Dysregulation of FGFR signaling can contribute to tumor angiogenesis and cell proliferation. nih.govnih.gov By inhibiting these kinases, regorafenib helps to modulate the tumor microenvironment, making it less conducive to tumor growth. cancer.govstivarga.com
The inhibitory activity of regorafenib extends to a broader range of receptor kinases. These include Discoidin Domain Receptor 2 (DDR2), Tropomyosin receptor kinase A (TrkA), and Ephrin type-A receptor 2 (EphA-2). drugbank.comnih.gov It also inhibits Stress-activated protein kinase 2 (SAPK2) and Protein tyrosine kinase 5 (Ptk5). drugbank.comnih.gov Furthermore, regorafenib has been shown to inhibit the Bcr-Abl fusion protein, a key driver in certain leukemias. drugbank.com
Downstream Signaling Pathway Modulation
The direct inhibition of multiple receptor tyrosine kinases by regorafenib leads to the modulation of several downstream signaling pathways that are crucial for tumor growth and survival.
A significant consequence of regorafenib's action is the inhibition of the MAPK/ERK signaling pathway. nih.gov By targeting upstream kinases like RAF and BRAF, regorafenib effectively blocks the phosphorylation and activation of MEK and ERK, key downstream effectors in this cascade. researchgate.netresearchgate.net This disruption of the MAPK/ERK pathway has been shown to suppress tumor progression and induce apoptosis in cancer cells. nih.govnih.gov Research has demonstrated that regorafenib's inhibition of this pathway leads to a reduction in the expression of proteins associated with tumor progression. nih.gov
Table of Kinases Inhibited by Regorafenib Hydrochloride
| Kinase Target | IC50 (nM) | Pathway/Process |
|---|---|---|
| VEGFR1 | 13 | Angiogenesis |
| VEGFR2 | 4.2 | Angiogenesis |
| VEGFR3 | 46 | Angiogenesis |
| TIE2 | - | Angiogenesis |
| KIT | 7 | Oncogenesis |
| RET | 1.5 | Oncogenesis |
| RAF1 | 2.5 | Oncogenesis (MAPK/ERK Pathway) |
| BRAF | - | Oncogenesis (MAPK/ERK Pathway) |
| BRAFV600E | - | Oncogenesis (MAPK/ERK Pathway) |
| PDGFR-α | - | Tumor Microenvironment |
| PDGFR-β | 22 | Tumor Microenvironment |
| FGFR1 | - | Tumor Microenvironment |
| FGFR2 | - | Tumor Microenvironment |
| DDR2 | - | Other |
| TrkA | - | Other |
| EphA-2 | - | Other |
| SAPK2 | - | Other |
| Ptk5 | - | Other |
| Bcr-Abl | - | Other |
IC50 values are approximate and may vary depending on the assay conditions. Data not available is represented by "-".
PI3K/AKT/mTOR Pathway Regulation
Regorafenib has been shown to significantly modulate the PI3K/AKT/mTOR signaling cascade, a critical pathway in regulating cell growth, proliferation, and survival in many cancers. nih.gov Treatment with regorafenib leads to a notable reduction in the expression levels of key proteins in this pathway. In preclinical studies, regorafenib has been observed to decrease the levels of PI3K and phosphorylated AKT (p-AKT). nih.gov This inhibition of AKT phosphorylation prevents the subsequent activation of downstream effectors. researchgate.netoncotarget.com
The mTOR protein, a central regulator of cell growth and metabolism, is also a target of regorafenib's inhibitory action. By suppressing the PI3K/AKT signaling, regorafenib consequently inhibits the mTOR pathway. researchgate.net This is evidenced by the downregulation of phosphorylated mTOR and its downstream targets. The combination of regorafenib with other inhibitors has been shown to synergistically suppress the PI3K/AKT/mTOR pathway in colorectal cancer cells. oncotarget.com In neuroblastoma cells, regorafenib has been demonstrated to block RET-mediated PI3K/AKT/mTOR signaling. researchgate.net
Table 1: Effect of Regorafenib on PI3K/AKT/mTOR Pathway Components
| Cell Line | Treatment Concentration | Target Protein | Observed Effect |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 20 µM | PI3K, p-AKT | Significantly reduced expression |
| Colorectal Cancer Cells | Varies | PI3K/AKT/mTOR | Synergistic suppression with PKD inhibitors |
| Neuroblastoma Cells | Varies | p-RET (Y1062), p-AKT (S473), p-S6 (S235/236) | Diminished phosphorylation |
STAT3 Signaling Pathway Modulation
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for tumor cell survival and proliferation, is another key target of regorafenib. aacrjournals.org Regorafenib has been shown to inhibit STAT3 phosphorylation in a dose-dependent manner in hepatocellular carcinoma (HCC) cells. aacrjournals.org This inhibition of phosphorylated STAT3 (p-STAT3) leads to the downregulation of its downstream target genes, which include anti-apoptotic proteins like Mcl-1 and survivin, as well as the cell cycle regulator cyclin D1. aacrjournals.org
The mechanism behind this inhibition involves the activation of SH2 domain-containing phosphatase 1 (SHP-1), a negative regulator of STAT3. aacrjournals.org Regorafenib has been found to directly activate SHP-1, which in turn dephosphorylates and inactivates STAT3. aacrjournals.org The inhibitory effect of regorafenib on STAT3 signaling has been observed to be more potent than that of sorafenib (B1663141) in HCC cells. aacrjournals.org
Table 2: Impact of Regorafenib on STAT3 Signaling
| Cancer Type | Key Finding | Downstream Effects |
|---|---|---|
| Hepatocellular Carcinoma (HCC) | Dose-dependent inhibition of p-STAT3 | Decreased Mcl-1, cyclin D1, and survivin expression |
NF-κB Pathway Inhibition
Regorafenib also exerts its anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, cell survival, and angiogenesis. nih.gov In hepatocellular carcinoma cells, regorafenib has been shown to suppress NF-κB activation. nih.gov This leads to a reduction in the expression and secretion of various NF-κB target genes that are associated with angiogenesis and metastasis, including vascular endothelial growth factor (VEGF), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net
The inhibition of NF-κB by regorafenib is linked to the suppression of upstream signaling kinases such as ERK and AKT. nih.gov Studies have shown that treatment with regorafenib significantly reduces the protein levels of phosphorylated ERK, phosphorylated AKT, and the NF-κB p65 subunit. nih.gov In colorectal cancer cells, the induction of PUMA (p53 upregulated modulator of apoptosis) by regorafenib has been found to be mediated through the NF-κB pathway following ERK inhibition. nih.govaacrjournals.org
Table 3: Regorafenib's Effect on NF-κB Pathway and Associated Proteins
| Cell Line | Treatment Concentration | Target Protein/Process | Observed Effect |
|---|---|---|---|
| SK-Hep1 (HCC) | 20 µM | NF-κB p65 (Ser 536) phosphorylation | Significant reduction |
| SK-Hep1 (HCC) | 20 µM | Expression of VEGF, MMP-2, MMP-9 | Significant reduction by 20-80% |
Apoptosis Induction Mechanisms
Regorafenib is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. aacrjournals.org This is achieved through the modulation of multiple signaling pathways and the activation of the caspase cascade. Regorafenib treatment has been shown to induce apoptosis in a dose-dependent manner in hepatocellular carcinoma, colorectal cancer, and breast cancer cells. nih.govaacrjournals.org
The apoptotic effects of regorafenib are mediated by both the intrinsic and extrinsic pathways. It has been observed to cause the cleavage and activation of caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), leading to the subsequent activation of the executioner caspase-3. nih.gov The induction of apoptosis is further confirmed by an increase in PARP cleavage. aacrjournals.org Regorafenib's pro-apoptotic activity is also linked to its ability to downregulate anti-apoptotic proteins such as Mcl-1, XIAP, and c-FLIP, while upregulating pro-apoptotic proteins like PUMA. nih.govnih.govaacrjournals.org In some cancer models, regorafenib-induced apoptosis was found to be three times higher than that induced by other angiogenesis inhibitors. aacrjournals.org
Table 4: Apoptotic Effects of Regorafenib in Different Cancer Cell Lines
| Cell Line | IC50 for Cytotoxicity | Key Apoptotic Events |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.37 ± 0.21 µM | Nuclear condensation, ROS-dependent apoptosis |
| HCT116 (Colorectal Cancer) | 33.33 ± 1.54 µM | PUMA-mediated apoptosis |
Autophagy Modulation
The effect of regorafenib on autophagy, a cellular self-degradation process, is complex and context-dependent. In some instances, it can induce a cytoprotective autophagy, while in others, it leads to lethal autophagy arrest. mdpi.com In glioblastoma multiforme (GBM) cells, regorafenib has been shown to cause lethal autophagy arrest by blocking autophagic flux. nih.govmonash.edu This is characterized by the accumulation of autophagosomes and an increase in the levels of LC3B-II, a marker of autophagosome formation. nih.gov
The mechanism behind this autophagy arrest in GBM involves the stabilization of phosphoserine aminotransferase 1 (PSAT1), which in turn triggers autophagy initiation and simultaneously inhibits the fusion of autophagosomes with lysosomes. nih.govmonash.edu In contrast, in sorafenib-resistant hepatocellular carcinoma cells, regorafenib has been found to impair a cytoprotective FOXO3-mediated autophagy. mdpi.com Treatment of breast cancer cells with regorafenib led to an increase in BECN1 and LC3-II mRNA expression and a decrease in p62 mRNA expression, suggesting the activation of autophagy. nih.gov
Table 5: Modulation of Autophagy by Regorafenib
| Cell Line/Cancer Type | Effect on Autophagy | Key Molecular Changes |
|---|---|---|
| Glioblastoma Multiforme (GBM) | Lethal autophagy arrest | Accumulation of autophagosomes, increased LC3B-II, stabilization of PSAT1 |
| Sorafenib-Resistant HCC | Impairment of cytoprotective autophagy | Downregulation of FOXO3 |
Impact on Tumor Biology beyond Direct Kinase Inhibition
The therapeutic efficacy of regorafenib is not solely dependent on its direct inhibition of kinases within cancer cells. It also significantly impacts the tumor microenvironment, particularly through its potent anti-angiogenic effects.
Anti-angiogenic Effects and Vascularity Reduction
Regorafenib is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov It targets several key receptor tyrosine kinases involved in this process, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), TIE2, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). drugbank.comresearchgate.net
In preclinical models, regorafenib has demonstrated significant anti-angiogenic activity. drugbank.com It inhibits the autophosphorylation of VEGFR2 and VEGFR3 in endothelial cells with IC50 values ranging from 4 to 16 nmol/L. nih.gov This leads to a reduction in tumor vascularization, as evidenced by a decrease in microvessel density (MVD) quantified by CD31 staining. nih.govnih.gov In a colon cancer model, regorafenib treatment resulted in a significant decrease in MVD, with the treated group showing 48 ± 10 vessels compared to 112 ± 25 in the control group. nih.gov Furthermore, dynamic contrast-enhanced imaging studies have confirmed a significant reduction in tumor vascularity and perfusion following regorafenib therapy. nih.govaacrjournals.org In some models, regorafenib completely suppressed tumor growth and prevented the formation of liver metastases through its strong anti-angiogenic and anti-metastatic effects. aacrjournals.orgnih.gov
Table 6: Quantitative Anti-Angiogenic Effects of Regorafenib
| Model System | Parameter Measured | Result |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGFR2 autophosphorylation (pY1175) | IC50: 4-16 nmol/L |
| Lymphatic Endothelial Cells (LECs) | VEGFR3 autophosphorylation (pY1063/1068) | IC50: 4-16 nmol/L |
| Rat Colon Carcinoma Xenografts | Microvessel Density (CD-31) | Significant reduction (48±10 vs. 112±25 in control) |
| Murine CT26 Colon Cancer Model | Tumor Vascularization (DCE-MRI) | Significant reduction in amplitude on day 11 and 14 |
Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-fluorouracil |
| Bafilomycin A1 |
| Bevacizumab |
| Cetuximab |
| Cisplatin |
| CRT0066101 |
| DC101 |
| Doxorubicin |
| Erlotinib |
| Everolimus |
| Hydroxychloroquine |
| Imatinib (B729) mesylate |
| Irinotecan (B1672180) |
| Lenvatinib |
| Lomustine |
| Magnolol |
| Miltefosine |
| Navitoclax |
| Oxaliplati |
| Paclitaxel |
| Panitumumab |
| PD98059 |
| Pemetrexed |
| QNZ |
| Regorafenib |
| This compound |
| Sildenafil |
| Silybin |
| Sorafenib |
| Sunitinib (B231) malate |
| TAS102 |
| Temozolomide |
| Vorinostat |
| Wortmannin |
Anti-proliferative Activity and Cell Cycle Regulation
This compound exerts significant anti-proliferative effects across a range of cancer cell types by interfering with key regulators of the cell cycle. nih.govnih.gov This activity is primarily achieved through the induction of cell cycle arrest and the modulation of essential cell cycle-related proteins. nih.govsemanticscholar.org
Studies have demonstrated that regorafenib can induce cell cycle arrest at different phases, depending on the cancer cell type. In hepatocellular carcinoma (HCC) cell lines, such as HuH-7, regorafenib treatment leads to an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase. nih.govresearchgate.net Conversely, in MCF-7 breast cancer cells, regorafenib treatment results in a significant increase in the percentage of cells in the G2/M phase, with a corresponding reduction in the G0/G1 phase. semanticscholar.orgresearchgate.net In some colorectal cancer (CRC) cell lines, a short exposure to regorafenib caused an increase in the G1 phase cell population and a decrease in the G2 phase. nih.gov However, long-term exposure in other CRC cell lines led to an arrest in the late G2/prophase stage. nih.gov
The molecular basis for this cell cycle arrest involves the targeted downregulation of key regulatory proteins. Regorafenib has been shown to decrease the protein levels of cyclin D1 and cyclin B1. nih.govsemanticscholar.org Cyclin D1 is crucial for progression through the G1 phase, and its suppression contributes to the G0/G1 arrest observed in HCC cells. nih.gov Similarly, the reduction of the cyclin B1/CDK1 complex, a positive regulator of the G2/M transition, underlies the G2/M arrest seen in breast cancer cells. semanticscholar.org The compound also downregulates the expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4 in HCC cells. researchgate.net Furthermore, regorafenib can upregulate the expression of the CDK inhibitor p21, which further contributes to blocking cell cycle progression. semanticscholar.org This multi-faceted inhibition of key cell cycle components effectively halts the proliferation of cancer cells. researchgate.netpatsnap.com
Table 1: Effect of Regorafenib on Cell Cycle Progression in Different Cancer Cell Lines
| Cancer Type | Cell Line | Observed Effect on Cell Cycle | Key Molecular Changes |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | HuH-7 | Arrest at G0/G1 phase nih.govresearchgate.net | Downregulation of Cyclin D1, CDK2, CDK4 nih.govresearchgate.net |
| Breast Cancer | MCF-7 | Arrest at G2/M phase semanticscholar.orgresearchgate.net | Downregulation of Cyclin B1, Cyclin D1; Upregulation of p21 semanticscholar.org |
| Colorectal Cancer (CRC) | HCT-116, SW1116, LS1034 | Increase in G1 phase (short exposure) nih.gov | Not specified |
| Colorectal Cancer (CRC) | SW480 | Arrest at late G2/prophase (long exposure) nih.gov | Downregulation of G1 CDK inhibitors (p16, p19) nih.gov |
Anti-metastatic Effects and Tumor Invasion Inhibition
This compound demonstrates potent anti-metastatic and anti-invasive properties by targeting multiple pathways involved in tumor progression and dissemination. nih.govstivarga.comnih.gov Its mechanisms include the inhibition of epithelial-mesenchymal transition (EMT), suppression of key enzymes involved in extracellular matrix degradation, and disruption of signaling pathways that promote cell migration and invasion. nih.govoncotarget.comnih.gov
A primary mechanism by which regorafenib curbs metastasis is through the inhibition of EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. nih.govoncotarget.com In cholangiocarcinoma and colorectal cancer cells, regorafenib has been shown to inhibit EMT by targeting signaling pathways such as the YAP1-AREG axis and by activating SH2-domain-containing phosphatase 1 (SHP-1), which in turn suppresses STAT3 phosphorylation. nih.govoncotarget.com This leads to an upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers. nih.gov Some studies, however, have noted that long-term regorafenib treatment in certain resistant colorectal cancer cell lines might trigger EMT, suggesting a complex, context-dependent role. mdpi.comnih.gov
Regorafenib also impedes tumor invasion by downregulating the activity and secretion of matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix and facilitating cancer cell invasion. nih.gov Specifically, it has been shown to suppress the secretion of active MMP-2 and MMP-9 in HCC cells. nih.gov This effect is partly mediated through the inactivation of the NF-κB signaling pathway. nih.gov The inhibition of kinases such as VEGFR2, VEGFR3, and PDGFR by regorafenib further contributes to its antimetastatic effects, as these are important mediators of endothelial cell proliferation, migration, and cancer-associated fibroblast-induced metastasis. stivarga.comnih.gov
Table 2: Research Findings on the Anti-metastatic Effects of Regorafenib
| Mechanism | Cancer Type | Key Molecular Targets/Pathways | Observed Outcome |
|---|---|---|---|
| Inhibition of Epithelial-Mesenchymal Transition (EMT) | Cholangiocarcinoma, Colorectal Cancer | YAP1-AREG axis, SHP-1/p-STAT3 nih.govoncotarget.com | Suppression of cancer invasion and metastasis nih.govoncotarget.com |
| Suppression of Matrix Metalloproteinases (MMPs) | Hepatocellular Carcinoma | MMP-2, MMP-9, NF-κB pathway nih.gov | Reduced cell invasion nih.gov |
| Inhibition of Pro-Metastatic Kinases | Colorectal Cancer | VEGFR2, VEGFR3, PDGFR stivarga.com | Inhibition of endothelial cell migration and fibroblast activity stivarga.com |
| Inhibition of stromal reaction | Colon Cancer | Tumor cell-MSC interaction nih.gov | Inhibited tumor growth and lymph node metastasis nih.gov |
Influence on Tumor Immunity and Microenvironment
This compound significantly modulates the tumor microenvironment (TME), shifting it from an immunosuppressive to an immunostimulatory state. hematologyandoncology.netnih.gov This immunomodulatory activity is a key aspect of its mechanism of action, enhancing the body's anti-tumor immune response and creating synergistic effects when combined with immune checkpoint inhibitors. nih.govbmj.comnih.gov
In addition to its effects on macrophages, regorafenib influences other crucial immune cell populations within the TME. It has been reported to reduce the accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), both of which are potent suppressors of anti-tumor immunity. frontiersin.orgnih.gov By decreasing the presence of these inhibitory cells, regorafenib helps to unleash the activity of effector immune cells, such as CD8+ T cells. bmj.comnih.gov Studies have shown that regorafenib treatment can increase the infiltration of CD4+ and CD8+ T cells into tumors. bmj.com
Regorafenib also impacts the interaction between tumor cells and the immune system by modulating the expression of immune checkpoint molecules. It can reduce the IFN-γ-induced expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells by inhibiting the RET-Src signaling pathway. frontiersin.orgnih.gov This action may enhance the recognition and elimination of cancer cells by the immune system and provides a strong rationale for its combination with anti-PD-1/PD-L1 therapies. hematologyandoncology.netnih.govd-nb.info
Table 3: Summary of Regorafenib's Influence on the Tumor Microenvironment
| Component of TME | Effect of Regorafenib | Underlying Mechanism |
|---|---|---|
| Tumor-Associated Macrophages (TAMs) | Reduces infiltration and promotes M1 polarization hematologyandoncology.netbmj.comnih.gov | Inhibition of CSF1R; Suppression of p38/Creb1/Klf4 axis hematologyandoncology.netbmj.comnih.gov |
| Regulatory T cells (Tregs) | Decreases infiltration frontiersin.orgnih.gov | Indirect effects via modulation of other immune cells frontiersin.org |
| CD8+ T cells | Increases infiltration and activation bmj.comnih.gov | Alleviation of immunosuppressive environment bmj.com |
| Cancer-Associated Fibroblasts (CAFs) | Inhibits proliferation and promotes apoptosis nih.gov | Action on AKT/Bcl-2/Bax pathway nih.gov |
| Immune Checkpoints | Reduces IFN-γ-induced PD-L1 expression on tumor cells frontiersin.orgnih.gov | Inhibition of RET-Src-JAK1/2-STAT1 signaling frontiersin.org |
Preclinical Investigations of Regorafenib Hydrochloride
In Vitro Studies and Cell Line Models
Characterization of Anti-proliferative Activity in Various Cancer Cell Lines
Regorafenib (B1684635) has demonstrated anti-proliferative activity across a diverse panel of human cancer cell lines. In a study involving 25 human colorectal cancer (CRC) cell lines, Regorafenib inhibited the proliferation of 19 lines with IC50 values ranging from 2.6 to 10 µmol/L. nih.gov The anti-proliferative effects appeared to be independent of the mutational status of key oncogenes in CRC, such as KRAS and BRAF. nih.gov
In hepatocellular carcinoma (HCC) cell lines, Regorafenib also shows concentration- and time-dependent growth suppression. selleckchem.comnih.gov Studies on Hep3B, PLC/PRF/5, and HepG2 human HCC cell lines revealed varying sensitivities. HepG2 cells were more sensitive, with an approximate IC50 value of 1 µM, while Hep3B and PLC/PRF/5 cells had IC50 values near 5 µM. nih.gov Furthermore, investigations into human bladder carcinoma cells (TSGH 8301) found that Regorafenib significantly reduced cell viability. nih.gov The compound has also been shown to inhibit the proliferation of various other human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), non-small-cell lung cancer (A549), and glioblastoma (U87). nih.gov
The anti-proliferative effects are not limited to tumor cells. Regorafenib inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF165, with an IC50 of approximately 3 nM. selleckchem.comapexbt.com It also prevents the proliferation of FGF2-stimulated HUVECs and PDGF-BB-stimulated human aortic smooth muscle cells (HAoSMCs). selleckchem.com
| Cell Line | Cancer Type | IC50 (µM) |
| Various | Colorectal Cancer | 2.6 - 10 |
| HepG2 | Hepatocellular Carcinoma | ~1 |
| Hep3B | Hepatocellular Carcinoma | ~5 |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of Regorafenib in various cancer cell lines.
Kinase Inhibition Profiling and IC50 Determinations
Regorafenib is a multi-target inhibitor that acts on a variety of membrane-bound and intracellular kinases. hematologyandoncology.net In vitro biochemical and cellular assays have determined its inhibitory activity against numerous kinases critical to tumor progression. drugbank.com
The compound is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis. patsnap.com Cell-free assays have determined the IC50 values for VEGFR1, VEGFR2, and VEGFR3 to be 13 nM, 4.2 nM, and 46 nM, respectively. selleckchem.comapexbt.comselleckchem.com Regorafenib also targets other receptors involved in angiogenesis and stromal function, including platelet-derived growth factor receptor beta (PDGFRβ), fibroblast growth factor receptor 1 (FGFR1), and TIE2, with IC50 values of 22 nM, and 31 nM for TIE2. apexbt.comselleckchem.comyoutube.com
In addition to its anti-angiogenic targets, Regorafenib inhibits oncogenic kinases. It is a potent inhibitor of KIT, RET, and Raf-1, with IC50 values of 7 nM, 1.5 nM, and 2.5 nM, respectively. selleckchem.comapexbt.comselleckchem.com It also inhibits mutated forms of these kinases, such as KITK642E (~20 nM) and RETC634W (~10 nM), as well as BRAF and BRAFV600E. selleckchem.comapexbt.comdrugbank.comselleckchem.com
| Kinase Target | IC50 (nM) |
| RET | 1.5 |
| Raf-1 | 2.5 |
| VEGFR2 | 4.2 |
| KIT | 7 |
| VEGFR1 | 13 |
| BRAFV600E | 19 |
| PDGFRβ | 22 |
| BRAF | 28 |
| TIE2 | 31 |
| VEGFR3 | 46 |
This table displays the half-maximal inhibitory concentration (IC50) values of Regorafenib against a panel of key kinases.
Analysis of Signaling Pathway Modulation in Cell Culture
The anti-tumor activity of Regorafenib stems from its ability to disrupt multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis. patsnap.com
MAPK/ERK Pathway : Regorafenib targets kinases in the MAPK/ERK signaling pathway, which is crucial for cell division and differentiation. patsnap.com It inhibits both BRAF and CRAF (Raf-1), thereby interfering with this pathway. patsnap.com In colorectal cancer cell lines such as HT-29, HCT-116, and Colo-205, Regorafenib was shown to reduce the levels of phosphorylated ERK (pERK) at concentrations of 0.5–1 µmol/L. nih.gov
PI3K/AKT Pathway : Studies have demonstrated that Regorafenib can inhibit the PI3K/AKT/FOXO3a signaling pathway. nih.gov In MCF-7 breast cancer cells, treatment with Regorafenib led to a significant reduction in the expression levels of PI3K and phosphorylated AKT (p-AKT). nih.gov This inhibition prevents the nuclear export of the transcription factor FOXO3a, a key event in promoting apoptosis. nih.gov The PI3K/AKT pathway has also been implicated in acquired resistance to Regorafenib in HCT-116 CRC cells. mdpi.comnih.gov
VEGFR and PDGFR Signaling : In cellular models, Regorafenib potently inhibits the autophosphorylation of key receptor tyrosine kinases. It strongly prevents VEGFR2 autophosphorylation in NIH-3T3 cells engineered to express VEGFR2, with an IC50 of 3 nM. selleckchem.comselleckchem.com In human aortic smooth muscle cells, it suppresses PDGFR-β autophosphorylation with an IC50 of 90 nM. selleckchem.comselleckchem.com It also effectively inhibits growth-factor-stimulated VEGFR2 and VEGFR3 autophosphorylation in human endothelial cells. nih.gov
STAT3 Pathway : Regorafenib has been shown to mediate apoptosis by inhibiting the activity of the STAT3 signaling pathway. researchgate.net It enhances the activity of the protein tyrosine phosphatase SHP-1, which leads to the suppression of phosphorylated STAT3 (p-STAT3Tyr705). This mechanism is crucial for its anti-EMT effects. oncotarget.com
Induction of Apoptosis and Cell Death Mechanisms in vitro
Regorafenib induces programmed cell death, or apoptosis, in cancer cells by interfering with signaling pathways that promote cell survival. patsnap.com In human bladder carcinoma TSGH 8301 cells, treatment with Regorafenib resulted in a significant accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. nih.gov This was accompanied by a loss of mitochondrial membrane potential and an increased expression of active caspase-3 and caspase-8, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov
Further mechanistic studies in MCF-7 breast cancer cells revealed that Regorafenib induces apoptosis through the PI3K/AKT/FOXO3a signaling pathway. nih.gov By inhibiting AKT, Regorafenib promotes the nuclear translocation of FOXO3a, which in turn increases the expression of the pro-apoptotic protein Bim. nih.gov This activation of Bim leads to the activation of Bax and Bak, which then causes mitochondrial fragmentation and subsequent apoptosis. nih.gov The process also involves the generation of reactive oxygen species (ROS). nih.gov In colorectal cancer cell lines, signs of apoptosis induction were also observed following Regorafenib treatment. nih.gov
Studies on Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a process by which cancer cells acquire migratory and invasive properties, contributing to metastasis. mdpi.com Preclinical studies have shown that Regorafenib can counteract EMT.
In colorectal cancer, Regorafenib exerts potent anti-EMT activity, curbing TGF-β1-induced invasion in vitro. oncotarget.com The mechanism involves the activation of the protein tyrosine phosphatase SHP-1. By enhancing SHP-1 activity, Regorafenib impedes the phosphorylation of STAT3 at tyrosine 705 (p-STAT3Tyr705), a key step in the EMT process. oncotarget.com This leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers. oncotarget.com
However, long-term exposure to Regorafenib can lead to different outcomes in different cell lines. In a study on CRC cells, long-term treatment of the HCT-116 cell line induced resistance by triggering EMT, leading to a more aggressive phenotype with increased migration and invasion ability. mdpi.comnih.gov This was associated with increased expression of key EMT-related factors. mdpi.comnih.gov Conversely, in the SW480 CRC cell line, long-term exposure led to a stable senescent-like state rather than EMT. mdpi.com In cisplatin-resistant bladder cancer cells, which exhibit high levels of EMT and stemness markers, Regorafenib was able to inhibit both cell viability and the expression of these markers. mdpi.com
In Vivo Animal Models
The anti-tumor activity of Regorafenib has been confirmed in various in vivo animal models. In mouse xenograft models using human colorectal carcinoma, Regorafenib demonstrated inhibition of tumor growth and anti-metastatic activity. drugbank.com It effectively inhibited the growth of Colo-205 CRC xenografts and showed potent, dose-dependent tumor growth inhibition in models of breast (MDA-MB-231) and renal (786-O) carcinoma. apexbt.com
In a murine metastatic colorectal cancer model, Regorafenib significantly delayed disease progression by inhibiting the growth of liver metastases and preventing the formation of new metastases. apexbt.com The compound also exhibits anti-angiogenic activity in vivo, as demonstrated in a rat tumor model. drugbank.com
Studies by the Pediatric Preclinical Testing Consortium evaluated Regorafenib in pediatric sarcoma xenograft models. The compound significantly prolonged the time to event in all 10 sarcoma models tested, which included osteosarcoma, rhabdomyosarcoma, and Ewing sarcoma models. nih.gov
In preclinical models of hepatocellular carcinoma (HCC), Regorafenib has also shown efficacy. In an orthotopic murine H129 liver tumor model, Regorafenib significantly improved median survival compared to the vehicle control. nih.govoncotarget.com It also demonstrated significant tumor growth inhibition in 8 out of 10 patient-derived HCC xenograft (PDX) models. nih.govoncotarget.com In several of these PDX models, Regorafenib showed a superior response compared to Sorafenib (B1663141). nih.govoncotarget.com
Tumor Xenograft Models (e.g., Colorectal Carcinoma, GIST, Hepatocellular Carcinoma, Neuroblastoma, Breast Carcinoma, Renal Carcinoma)
Regorafenib hydrochloride has demonstrated broad-spectrum antitumor activity across a variety of preclinical tumor xenograft models. In patient-derived (PD) colorectal cancer (CRC) xenograft models, regorafenib markedly slowed tumor growth in five out of seven models evaluated. nih.govnih.gov The compound also showed effectiveness in CRC xenografts that were refractory to irinotecan (B1672180). nih.gov
In the context of gastrointestinal stromal tumors (GIST), preclinical studies have shown that regorafenib causes significant tumor inhibition in GIST xenograft models. nih.gov Similarly, extensive testing in patient-derived hepatocellular carcinoma (HCC) xenografts revealed significant tumor growth inhibition in eight out of ten models. nih.govresearchgate.netnih.govoncotarget.com Notably, in four of these HCC models, regorafenib demonstrated a superior response compared to sorafenib. nih.govresearchgate.netnih.gov
The efficacy of regorafenib has also been established in neuroblastoma (NB) preclinical models. nih.govnih.gov It potently inhibits tumor growth in orthotopic xenograft mouse models using human neuroblastoma cell lines such as NGP and SH-SY5Y. nih.govresearchgate.net Furthermore, its activity extends to other pediatric solid tumors, with significant tumor growth inhibition observed in medulloblastoma and glioma xenografts. asco.org
Preclinical investigations have also confirmed regorafenib's activity in other cancer types. Studies have reported its ability to suppress tumor growth in breast carcinoma models, including triple-negative breast cancer (TNBC) cells. nih.gov Efficacy has also been noted in renal cell carcinoma xenograft models. nih.gov In patient-derived models of gastric cancer, representing various histological subtypes, regorafenib consistently inhibited tumor growth. nih.gov
| Tumor Type | Model Type | Key Findings | Source |
|---|---|---|---|
| Colorectal Carcinoma (CRC) | Patient-Derived Xenograft (PDX) | Markedly slowed tumor growth in 5 of 7 models. | nih.govnih.gov |
| Gastrointestinal Stromal Tumor (GIST) | Xenograft | Demonstrated significant tumor inhibition. | nih.gov |
| Hepatocellular Carcinoma (HCC) | Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition in 8 of 10 models; superior to sorafenib in 4 models. | nih.govnih.govoncotarget.com |
| Neuroblastoma (NB) | Orthotopic Xenograft (NGP, SH-SY5Y cells) | Potent inhibition of tumor growth. | nih.govresearchgate.net |
| Breast Carcinoma (TNBC) | Xenograft | Suppressed tumor growth and metastatic potential. | nih.gov |
| Renal Carcinoma | Xenograft | Demonstrated significant tumor inhibition. | nih.gov |
| Gastric Cancer | Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition (72% to 96%) in all 8 models tested. | nih.gov |
Syngeneic and Transgenic Murine Models
To evaluate the effects of regorafenib in the context of a competent immune system, syngeneic and transgenic mouse models have been utilized. In an orthotopic syngeneic model using the H129 hepatoma cell line, regorafenib's antitumor activity was assessed, providing insights into its function in an immunocompetent host. nih.govresearchgate.net For colorectal cancer, the MC38 murine cell line has been used to create syngeneic models to study the antimetastatic effects of regorafenib, particularly in the context of liver metastasis. nih.govresearchgate.net
Transgenic models, which involve the genetic modification of mice to predispose them to specific cancers, have also been instrumental. The TH-MYCN transgenic mouse model, which develops neuroblastoma that closely mimics the human disease, was used to evaluate regorafenib. nih.govsemanticscholar.org In this model, regorafenib effectively suppressed tumor growth, highlighting its potential against genetically driven neuroblastoma. nih.gov
Assessment of Tumor Growth Inhibition (TGI) and Tumor Regression
Regorafenib has consistently demonstrated significant tumor growth inhibition (TGI) across numerous preclinical models. In a study involving ten patient-derived HCC xenograft models, regorafenib led to significant TGI in eight of them. nih.govnih.govoncotarget.com For patient-derived gastric cancer xenografts, treatment with regorafenib resulted in TGI ranging from 72% to 96% across all eight models tested. nih.gov In preclinical models of CRC, regorafenib markedly slowed tumor growth in five of seven patient-derived xenografts. nih.govnih.gov
Beyond TGI, evidence of tumor regression has also been observed. In a study on pediatric tumor xenografts, regorafenib, when combined with irradiation in a glioma model, resulted in 100% tumor regression, which included both complete and partial responses. asco.org When combined with irinotecan against medulloblastoma xenografts, a similar high rate of complete and partial responses was observed. asco.org
Evaluation of Anti-angiogenic and Anti-metastatic Effects in vivo
A key mechanism of regorafenib's antitumor activity is its potent anti-angiogenic effect. cancer.gov In vivo studies have provided direct evidence of this activity. In CRC xenograft models, treatment with regorafenib led to reduced staining for CD31, an endothelial cell marker, indicating a decrease in microvessel density. nih.govnih.gov This effect was more pronounced in gastric cancer patient-derived xenografts, where regorafenib treatment caused a three- to eleven-fold reduction in microvessel density compared to controls. nih.gov The observed TGI in pediatric tumor models was also associated with decreased tumor vascularization. asco.org
Regorafenib also exhibits significant anti-metastatic properties. In a syngeneic murine model of CRC liver metastasis, regorafenib treatment significantly delayed disease progression by inhibiting the growth of established liver metastases and preventing the formation of new metastatic lesions in other organs. nih.govnih.gov This suggests that regorafenib's efficacy in metastatic disease is due to its ability to act on both angiogenesis and the metastatic process itself. nih.gov Studies in breast cancer models have also shown that regorafenib can suppress the metastatic potential of tumor cells. nih.gov
Investigation of Survival Benefit in Animal Models
The antitumor activity of regorafenib observed in preclinical models translates into a demonstrable survival benefit. In a syngeneic orthotopic H129 hepatoma model, mice treated with regorafenib had a significantly longer median survival time (36 days) compared to the vehicle-treated control group (27 days). nih.govresearchgate.netnih.gov
| Tumor Type | Model Type | Survival Outcome | Source |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Syngeneic Orthotopic (H129) | Median survival of 36 days with regorafenib vs. 27 days with vehicle. | nih.govnih.gov |
| Neuroblastoma (NB) | Transgenic (TH-MYCN) | Dramatically prolonged lifespan and markedly improved overall survival. | nih.gov |
| Colorectal Cancer (CRC) | Syngeneic Metastasis Model | Median time to event of 42 days with regorafenib vs. 28 days with vehicle. | nih.gov |
Clinical Research and Therapeutic Efficacy of Regorafenib Hydrochloride
Phase I Studies: Dose Escalation and Preliminary Activity
The initial phase I, first-in-human dose-escalation study of regorafenib (B1684635) was conducted in patients with advanced solid tumors that were refractory to standard treatments. nih.gov This study aimed to assess the safety, pharmacokinetic profile, and preliminary antitumor activity of the compound. nih.gov Fifty-three patients were enrolled across eight cohorts, with doses ranging from 10 to 220 mg daily, administered for 21 days followed by a 7-day break in repeating 28-day cycles. nih.gov
The recommended dose for subsequent studies was determined to be 160 mg daily on a 3-weeks-on, 1-week-off schedule. nih.gov Preliminary evidence of antitumor activity was observed, with three of 47 evaluable patients achieving a partial response in renal cell carcinoma, colorectal carcinoma, and osteosarcoma. nih.gov Further phase I studies have explored regorafenib in combination with other agents, such as sildenafil, in patients with advanced solid tumors, demonstrating acceptable tolerability. asco.org A phase I study in pediatric patients with recurrent or refractory solid malignancies also established a recommended phase 2 dose and showed preliminary antitumor activity. nih.gov
Phase III Clinical Trials in Specific Malignancies
Following promising results from early-phase trials, regorafenib hydrochloride was evaluated in several large-scale phase III clinical trials for various types of cancer.
Two pivotal phase III trials, CORRECT and CONCUR, established the efficacy of regorafenib in patients with metastatic colorectal cancer who had progressed after standard therapies. nih.govascopost.comnih.gov
The CONCUR trial, a randomized, double-blind, placebo-controlled phase 3 study, evaluated regorafenib in 204 Asian patients with previously treated mCRC. nih.govascopost.com This trial confirmed the survival benefit of regorafenib in this patient population, showing a significant improvement in OS compared to placebo. ascopost.comnih.gov The positive outcomes from both the CORRECT and CONCUR trials substantiated the role of regorafenib as a valuable treatment option for patients with treatment-refractory mCRC. nih.gov A subsequent large, single-arm, open-label phase IIIb study, CONSIGN , further confirmed the safety and efficacy of regorafenib in a setting more aligned with daily clinical practice. ecancer.org
The efficacy of regorafenib in patients with metastatic and/or unresectable gastrointestinal stromal tumors (GIST) that had progressed despite prior treatment with at least imatinib (B729) and sunitinib (B231) was evaluated in the phase III GRID (GIST – Regorafenib In progressive Disease) trial. nih.govascopubs.org This international, multicenter, randomized, placebo-controlled study enrolled 199 patients. nih.gov
For patients with hepatocellular carcinoma (HCC) who had progressed on prior sorafenib (B1663141) treatment, the efficacy of regorafenib was investigated in the phase III RESORCE (REgorafenib after SORafenib in patients with hepatoCEllular carcinoma) trial. ascopubs.orgkcl.ac.uk This randomized, double-blind, placebo-controlled, multicenter study enrolled 573 patients. kcl.ac.ukstivargahcp.com
Efficacy Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS)
Progression-Free Survival (PFS) refers to the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. In the GRID trial for GIST, regorafenib demonstrated a median PFS of 4.8 months compared to 0.9 months for placebo. nih.gov In the mCRC trials, the CORRECT study showed a median PFS of 1.9 months with regorafenib versus 1.7 months with placebo, while the CONCUR study reported a median PFS of 3.2 months for regorafenib versus 1.7 months for placebo. asco.orgascopost.comstivarga.com For HCC in the RESORCE trial, the median PFS was 3.1 months with regorafenib compared to 1.5 months with placebo. ascopost.com
Interactive Data Table: Key Efficacy Endpoints of Regorafenib in Phase III Trials
| Trial | Malignancy | Treatment Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value |
| CORRECT (OS) | mCRC | 6.4 months | 5.0 months | 0.77 (0.64–0.94) | 0.0052 |
| CORRECT (PFS) | mCRC | 1.9 months | 1.7 months | 0.49 (0.42–0.58) | <0.000001 |
| CONCUR (OS) | mCRC | 8.8 months | 6.3 months | 0.55 (0.40–0.77) | 0.00016 |
| CONCUR (PFS) | mCRC | 3.2 months | 1.7 months | 0.311 (0.22-0.44) | <0.0001 |
| GRID (PFS) | GIST | 4.8 months | 0.9 months | 0.27 (0.19–0.39) | <0.0001 |
| RESORCE (OS) | HCC | 10.6 months | 7.8 months | 0.63 (0.50–0.79) | <0.0001 |
| RESORCE (PFS) | HCC | 3.1 months | 1.5 months | 0.46 (0.37–0.56) | <0.001 |
Objective Response Rates and Disease Control Rates
The efficacy of this compound in treating various cancers is often evaluated through objective response rates (ORR) and disease control rates (DCR). Clinical trials have demonstrated its activity in heavily pretreated patient populations.
The RESORCE (Regorafenib after Sorafenib in patients with hepatocellular carcinoma) trial, which investigated regorafenib in patients with unresectable hepatocellular carcinoma (HCC) who had progressed on sorafenib, showed a more pronounced objective response. nih.govascopost.com The ORR for regorafenib was 10.6%, compared to 4.1% for placebo. ascopost.com The disease control rate in the regorafenib group was 65.2%, significantly higher than the 36.1% observed in the placebo group. ascopost.com
A phase Ib/II study combining regorafenib with toripalimab in patients with metastatic colorectal cancer found an ORR of 15.2% and a DCR of 36.4% at the recommended phase II dose. researchgate.net
| Trial | Patient Population | Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|---|---|
| CORRECT | Metastatic Colorectal Cancer | Regorafenib | 1.0% | 41.0% |
| CORRECT | Metastatic Colorectal Cancer | Placebo | 0.4% | 14.9% |
| RESORCE | Hepatocellular Carcinoma | Regorafenib | 10.6% | 65.2% |
| RESORCE | Hepatocellular Carcinoma | Placebo | 4.1% | 36.1% |
| Retrospective Study | Metastatic Colorectal Cancer | Regorafenib | 6.76% | 55.41% |
| Turkish Retrospective Study | Metastatic Colorectal Cancer | Regorafenib | 28% | 64% |
Post-Marketing Observational Studies and Real-World Evidence
Post-marketing observational studies have provided valuable insights into the use and effectiveness of this compound in real-world clinical settings, often involving more diverse patient populations than those enrolled in pivotal clinical trials.
A retrospective multicenter study in Spain involving 90 patients with mCRC reported a median OS of 8.03 months and a median PFS of 2.90 months, outcomes similar to those in randomized clinical trials. cancernetwork.com Another retrospective study from a single Spanish hospital found a median OS of 4.76 months and a median PFS of 2.40 months. nih.gov
These real-world studies confirm the clinical utility of regorafenib in the post-approval setting and highlight the common use of flexible dosing strategies in routine practice.
| Study | Country/Region | Number of Patients | Median Overall Survival (OS) |
|---|---|---|---|
| CORRELATE (Global) | International | 1037 | 7.7 months |
| CORRELATE (French Cohort) | France | 242 | 6.8 months |
| CORRELATE (Taiwanese Cohort) | Taiwan | 128 | 11.64 months |
| RECORA | Germany | 463 | 5.8 months |
| Spanish Multicenter Study | Spain | 90 | 8.03 months |
| Single Spanish Hospital Study | Spain | 91 | 4.76 months |
Dose Optimization and Titration Strategies in Clinical Settings
The adverse event profile of this compound has prompted research into alternative dosing strategies to improve tolerability while maintaining efficacy. The standard dose, based on the CORRECT trial, is 160 mg daily for 21 days of a 28-day cycle. onclive.com However, real-world data indicated that many clinicians were already employing various dosing schedules without supportive evidence. onclive.com
The ReDOS (Regorafenib Dose Optimization Study), a randomized phase II trial, formally evaluated a dose-escalation strategy against the standard-dose strategy in patients with refractory mCRC. ascopost.comnih.govelsevierpure.com In the dose-escalation arm, patients started at 80 mg daily and the dose was increased weekly by 40 mg increments to a maximum of 160 mg daily, if no significant drug-related toxicities occurred. nih.govelsevierpure.com
The primary endpoint of the ReDOS trial was the proportion of patients who completed two cycles of treatment and initiated a third. ascopubs.org The study met its primary endpoint, with 43% of patients in the dose-escalation group starting the third cycle, compared to 26% in the standard-dose group. ascopost.comtargetedonc.com This indicated that the dose-escalation strategy was superior in allowing patients to remain on treatment longer. ascopubs.org
Based on the results of the ReDOS trial, a dose-escalation strategy is now considered an alternative approach for optimizing regorafenib dosing. ascopost.com This strategy has been incorporated into the National Comprehensive Cancer Network (NCCN) treatment guidelines for colon and rectal cancers. nih.gov The guidelines suggest a first-cycle dose escalation regimen of 80 mg daily for the first week, 120 mg daily for the second week, and 160 mg daily for the third week, followed by 160 mg daily from the second cycle onwards. nih.gov This approach is also being adopted in clinical practice in various regions, such as Argentina, to manage patients on regorafenib more effectively. nih.gov
| Outcome | Dose-Escalation Arm (Starting at 80 mg) | Standard-Dose Arm (160 mg) |
|---|---|---|
| Initiated 3rd Cycle of Therapy | 43% | 26% |
| Median Overall Survival (OS) | 9.8 months | 6.0 months |
| Median Progression-Free Survival (PFS) | 2.8 months | 2.0 months |
<_ _ _ _ _ _ _ _ _ _ _ _
1 -
2 -
3 -
4 -
5 -
6 -
7 -
8 -
9 -
10 -
11 -
12 -
13 -
14 -
15 -
16 -
17 -
18 -
19 -
20 -
21 -
22 -
23 -
24 -
25 -
26 -
27 -
28 -
29 -
30 -
31 -
32 -
33 -
34 -
35 -
36 -
37 -
38 -
39 -
40 -
41 -
42 -
43 -
44 -
45 -
46 -
47 -
48 -
49 -
50 -
51 -
52 -
53 -
54 -
55 -
56 -
57 -
58 -
59 -
60 -
61 -
62 -
63 -
64 -
65 -
66 -
67 -
68 -
69 -
70 -
71 -
72 -
73 -
74 -
75 -
76 -
77 -
78 -
79 -
80 -
81 -
82 -
83 -
84 -
85 -
86 -
87 -
88 -
89 -
90 -
91 -
92 -
93 -
94 -
95 -
96 -
97 -
98 -
99 -
100 -
101 -
102 -
103 -
104 -
105 -
106 -
107 -
108 -
109 -
110 -
111 -
112 -
113 -
114 -
115 -
116 -
117 -
118 -
119 -
120 -
121 -
122 -
123 -
124 -
125 -
126 -
127 -
128 -
129 -
130 -
131 -
132 -
133 -
134 -
135 -
136 -
137 -
138 -
139 -
140 -
141 -
142 -
143 -
144 -
145 -
146 -
147 -
148 -
149 -
150 -
151 -
152 -
153 -
154 -
155 -
156 -
157 -
158 -
159 -
160 -
161 -
162 -
163 -
164 -
165 -
166 -
167 -
168 -
169 -
170 -
171 -
172 -
173 -
174 -
175 -
176 -
177 -
178 -
179 -
180 -
181 -
182 -
183 -
184 -
185 -
186 -
187 -
188 -
189 -
190 -
191 -
192 -
193 -
194 -
195 -
196 -
197 -
198 -
199 -
200 -
201 -
202 -
203 -
204 -
205 -
206 -
207 -
208 -
209 -
210 -
211 -
212 -
213 -
214 -
215 -
216 -
217 -
218 -
219 -
220 -
221 -
222 -
223 -
224 -
225 -
226 -
227 -
228 -
229 -
230 -
231 -
232 -
233 -
234 -
235 -
236 -
237 -
238 -
239 -
240 -
241 -
242 -
243 -
244 -
245 -
246 -
247 -
248 -
249 -
250 -
251 -
252 -
253 -
254 -
255 -
256 -
257 -
258 -
259 -
260 -
261 -
262 -
263 -
264 -
265 -
266 -
267 -
268 -
269 -
270 -
271 -
272 -
273 -
274 -
275 -
276 -
277 -
278 -
279 -
280 -
281 -
282 -
283 -
284 -
285 -
286 -
287 -
288 -
289 -
290 -
291 -
292 -
293 -
294 -
295 -
296 -
297 -
298 -
299 -
300 -
301 -
302 -
303 -
304 -
305 -
306 -
307 -
308 -
309 -
310 -
311 -
312 -
313 -
314 -
315 -
316 -
317 -
318 -
319 -
320 -
321 -
322 -
323 -
324 -
325 -
326 -
327 -
328 -
329 -
330 -
331 -
332 -
333 -
334 -
335 -
336 -
337 -
338 -
339 -
340 -
341 -
342 -
343 -
344 -
345 -
346 -
347 -
348 -
349 -
350 -
351 -
352 -
353 -
354 -
355 -
356 -
357 -
358 -
359 -
360 -
361 -
362 -
363 -
364 -
365 -
366 -
367 -
368 -
369 -
370 -
371 -
372 -
373 -
374 -
375 -
376 -
377 -
378 -
379 -
380 -
381 -
382 -
383 -
384 -
385 -
386 -
387 -
388 -
389 -
390 -
391 -
392 -
393 -
394 -
395 -
396 -
397 -
398 -
399 -
400 -
401 -
402 -
403 -
404 -
405 -
406 -
407 -
408 -
409 -
410 -
411 -
412 -
413 -
414 -
415 -
416 -
417 -
418 -
419 -
420 -
421 -
422 -
423 -
424 -
425 -
426 -
427 -
428 -
429 -
430 -
431 -
432 -
433 -
434 -
435 -
436 -
437 -
438 -
439 -
440 -
441 -
442 -
443 -
444 -
445 -
446 -
447 -
448 -
449 -
450 -
451 -
452 -
453 -
454 -
455 -
456 -
457 -
458 -
459 -
460 -
461 -
462 -
463 -
464 -
465 -
466 -
467 -
468 -
469 -
470 -
471 -
472 -
473 -
474 -
475 -
476 -
477 -
478 -
479 -
480 -
481 -
482 -
483 -
484 -
485 -
486 -
487 -
488 -
489 -
490 -
491 -
492 -
493 -
494 -
495 -
496 -
497 -
498 -
499 -
500 -
501 -
502 -
503 -
504 -
505 -
506 -
507 -
508 -
509 -
510 -
511 -
512 -
513 -
514 -
515 -
516 -
517 -
518 -
519 -
520 -
521 -
522 -
523 -
524 -
525 -
526 -
527 -
528 -
529 -
530 -
531 -
532 -
533 -
534 -
535 -
536 -
537 -
538 -
539 -
540 -
541 -
542 -
543 -
544 -
545 -
546 -
547 -
548 -
549 -
550 -
551 -
552 -
553 -
554 -
555 -
556 -
557 -
558 -
559 -
560 -
561 -
562 -
563 -
564 -
565 -
566 -
567 -
568 -
569 -
570 -
571 -
572 -
573 -
574 -
575 -
576 -
577 -
578 -
579 -
580 -
581 -
582 -
583 -
584 -
585 -
586 -
587 -
588 -
589 -
590 -
591 -
592 -
593 -
594 -
595 -
596 -
597 -
598 -
599 -
600 -
601 -
602 -
603 -
604 -
605 -
606 -
607 -
608 -
609 -
610 -
611 -
612 -
613 -
614 -
615 -
616 -
617 -
618 -
619 -
620 -
621 -
622 -
623 -
624 -
625 -
626 -
627 -
628 -
629 -
630 -
631 -
632 -
633 -
634 -
635 -
636 -
637 -
638 -
639 -
640 -
641 -
642 -
643 -
644 -
645 -
646 -
647 -
648 -
649 -
650 -
651 -
652 -
653 -
654 -
655 -
656 -
657 -
658 -
659 -
660 -
661 -
662 -
663 -
664 -
665 -
666 -
667 -
668 -
669 -
670 -
671 -
672 -
673 -
674 -
675 -
676 -
677 -
678 -
679 -
680 -
681 -
682 -
683 -
684 -
685 -
686 -
687 -
688 -
689 -
690 -
691 -
692 -
693 -
694 -
695 -
696 -
697 -
698 -
699 -
700 -
701 -
702 -
703 -
704 -
705 -
706 -
707 -
708 -
709 -
710 -
711 -
712 -
713 -
714 -
715 -
716 -
717 -
718 -
719 -
720 -
721 -
722 -
723 -
724 -
725 -
726 -
727 -
728 -
729 -
730 -
731 -
732 -
733 -
734 -
735 -
736 -
737 -
738 -
739 -
740 -
741 -
742 -
743 -
744 -
745 -
746 -
747 -
748 -
749 -
750 -
751 -
752 -
753 -
754 -
755 -
756 -
757 -
758 -
759 -
760 -
761 -
762 -
763 -
764 -
765 -
766 -
767 -
768 -
769 -
770 -
771 -
772 -
773 -
774 -
775 -
776 -
777 -
778 -
779 -
780 -
781 -
782 -
783 -
784 -
785 -
786 -
787 -
788 -
789 -
790 -
791 -
792 -
793 -
794 -
795 -
796 -
797 -
798 -
799 -
800 -
801 -
802 -
803 -
804 -
805 -
806 -
807 -
808 -
809 -
810 -
811 -
812 -
813 -
814 -
815 -
816 -
817 -
818 -
819 -
820 -
821 -
822 -
823 -
824 -
825 -
826 -
827 -
828 -
829 -
830 -
831 -
832 -
833 -
834 -
835 -
836 -
837 -
838 -
839 -
840 -
841 -
842 -
843 -
844 -
845 -
846 -
847 -
848 -
849 -
850 -
851 -
852 -
853 -
854 -
855 -
856 -
857 -
858 -
859 -
860 -
861 -
862 -
863 -
864 -
865 -
866 -
867 -
868 -
869 -
870 -
871 -
872 -
873 -
874 -
875 -
876 -
877 -
878 -
879 -
880 -
881 -
882 -
883 -
884 -
885 -
886 -
887 -
888 -
889 -
890 -
891 -
892 -
893 -
894 -
895 -
896 -
897 -
898 -
899 -
900 -
901 -
902 -
903 -
904 -
905 -
906 -
907 -
908 -
909 -
910 -
911 -
912 -
913 -
914 -
915 -
916 -
917 -
918 -
919 -
920 -
921 -
922 -
923 -
924 -
925 -
926 -
927 -
928 -
929 -
930 -
931 -
932 -
933 -
934 -
935 -
936 -
937 -
938 -
939 -
940 -
941 -
942 -
943 -
944 -
945 -
946 -
947 -
948 -
949 -
950 -
951 -
952 -
953 -
954 -
955 -
956 -
957 -
958 -
959 -
960 -
961 -
962 -
963 -
964 -
965 -
966 -
967 -
968 -
969 -
970 -
971 -
972 -
973 -
974 -
975 -
976 -
977 -
978 -
979 -
980 -
981 -
982 -
983 -
984 -
985 -
986 -
987 -
988 -
989 -
990 -
991 -
992 -
993 -
994 -
995 -
996 -
997 -
998 -
999 -
1000 -
1001 -
1002 -
1003 -
1004 -
1005 -
1006 -
1007 -
1008 -
1009 -
1010 -
1011 -
1012 -
1013 -
1014 -
1015 -
1016 -
1017 -
1018 -
1019 -
1020 -
1021 -
1022 -
1023 -
1024 -
1025 -
1026 -
1027 -
1028 -
1029 -
1030 -
1031 -
1032 -
1033 -
1034 -
1035 -
1036 -
1037 -
1038 -
1039 -
1040 -
1041 -
1042 -
1043 -
1044 -
1045 -
1046 -
1047 -
1048 -
1049 -
1050 -
1051 -
1052 -
1053 -
1054 -
1055 -
1056 -
1057 -
1058 -
1059 -
1060 -
1061 -
1062 -
1063 -
1064 -
1065 -
1066 -
1067 -
1068 -
1069 -
1070 -
1071 -
1072 -
1073 -
1074 -
1075 -
1076 -
1077 -
1078 -
1079 -
1080 -
1081 -
1082 -
1083 -
1084 -
1085 -
1086 -
1087 -
1088 -
1089 -
1090 -
1091 -
1092 -
1093 -
1094 -
1095 -
1096 -
1097 -
1098 -
1099 -
1100 -
1101 -
1102 -
1103 -
1104 -
1105 -
1106 -
1107 -
1108 -
1109 -
1110 -
1111 -
1112 -
1113 -
1114 -
1115 -
1116 -
1117 -
1118 -
1119 -
1120 -
1121 -
1122 -
1123 -
1124 -
1125 -
1126 -
1127 -
1128 -
1129 -
1130 -
1131 -
1132 -
1133 -
1134 -
1135 -
1136 -
1137 -
1138 -
1139 -
1140 -
1141 -
1142 -
1143 -
1144 -
1145 -
1146 -
1147 -
1148 -
1149 -
1150 -
1151 -
1152 -
1153 -
1154 -
1155 -
1156 -
1157 -
1158 -
1159 -
1160 -
1161 -
1162 -
1163 -
1164 -
1165 -
1166 -
1167 -
1168 -
1169 -
1170 -
1171 -
1172 -
1173 -
1174 -
1175 -
1176 -
1177 -
1178 -
1179 -
1180 -
1181 -
1182 -
1183 -
1184 -
1185 -
1186 -
1187 -
1188 -
1189 -
1190 -
1191 -
1192 -
1193 -
1194 -
1195 -
1196 -
1197 -
1198 -
1199 -
1200 -
1201 -
1202 -
1203 -
1204 -
1205 -
1206 -
1207 -
1208 -
1209 -
1210 -
1211 -
1212 -
1213 -
1214 -
1215 -
1216 -
1217 -
1218 -
1219 -
1220 -
1221 -
1222 -
1223 -
1224 -
1225 -
1226 -
1227 -
1228 -
1229 -
1230 -
1231 -
1232 -
1233 -
1234 -
1235 -
1236 -
1237 -
1238 -
1239 -
1240 -
1241 -
1242 -
1243 -
1244 -
1245 -
1246 -
1247 -
1248 -
1249 -
1250 -
1251 -
1252 -
1253 -
1254 -
1255 -
1256 -
1257 -
1258 -
1259 -
1260 -
1261 -
1262 -
1263 -
1264 -
1265 -
1266 -
1267 -
1268 -
1269 -
1270 -
1271 -
1272 -
1273 -
1274 -
1275 -
1276 -
1277 -
1278 -
1279 -
1280 -
1281 -
1282 -
1283 -
1284 -
1285 -
1286 -
1287 -
1288 -
1289 -
1290 -
1291 -
1292 -
1293 -
1294 -
1295 -
1296 -
1297 -
1298 -
1299 -
1300 -
1301 -
1302 -
1303 -
1304 -
1305 -
1306 -
1307 -
1308 -
1309 -
1310 -
1311 -
1312 -
1313 -
1314 -
1315 -
1316 -
1317 -
1318 -
1319 -
1320 -
1321 -
1322 -
1323 -
1324 -
1325 -
1326 -
1327 -
1328 -
1329 -
1330 -
1331 -
1332 -
1333 -
1334 -
1335 -
1336 -
1337 -
1338 -
1339 -
1340 -
1341 -
1342 -
1343 -
1344 -
1345 -
1346 -
1347 -
1348 -
1349 -
1350 -
1351 -
1352 -
1353 -
1354 -
1355 -
1356 -
1357 -
1358 -
1359 -
1360 -
1361 -
1362 -
1363 -
1364 -
1365 -
1366 -
1367 -
1368 -
1369 -
1370 -
1371 -
1372 -
1373 -
1374 -
1375 -
1376 -
1377 -
1378 -
1379 -
1380 -
1381 -
1382 -
1383 -
1384 -
1385 -
1386 -
1387 -
1_
2_
3_
4_
5_
6_
7_
8_
9_
10_
11_
12_
13_
14_
15_
16_
17_
18_
19_
20_
21_
22_
23_
24_
25_
26_
27_
28_
29_
30_
31_
32_
33_
34_
35_
36_
37_
38_
39_
40_
41_
42_
43_
44_
45_
46_
47_
48_
49_
50_
51_
52_
53_
54_
55_
56_
57_
58_
59_
60_
61_
62_
63_
64_
65_
66_
67_
68_
69_
70_
71_
72_
73_
74_
75_
76_
77_
78_
79_
80_
81_
82_
83_
84_
85_
86_
87_
88_
89_
90_
91_
92_
93_
94_
95_
96_
97_
98_
99_
100_
101_
102_
103_
104_
105_
106_
107_
108_
109_
110_
111_
112_
113_
114_
115_
116_
117_
118_
119_
120_
121_
122_
123_
124_
125_
126_
127_
128_
129_
130_
131_
132_
133_
134_
135_
136_
137_
138_
139_
140_
141_
142_
143_
144_
145_
146_
147_
148_
149_
150_
151_
152_
153_
154_
155_
156_
157_
158_
159_
160_
161_
162_
163_
164_
165_
166_
167_
168_
169_
170_
171_
172_
173_
174_
175_
176_
177_
178_
179_
180_
181_
182_
183_
184_
185_
186_
187_
188_
189_
190_
191_
192_
193_
194_
195_
196_
197_
198_
199_
200_
201_
202_
203_
204_
205_
206_
207_
208_
209_
210_
211_
212_
213_
214_
215_
216_
217_
218_
219_
220_
221_
222_
223_
224_
225_
226_
227_
228_
229_
230_
231_
232_
233_
234_
235_
236_
237_
238_
239_
240_
241_
242_
243_
244_
245_
246_
247_
248_
249_
250_
251_
252_
253_
254_
255_
256_
257_
258_
259_
260_
261_
262_
263_
264_
265_
266_
267_
268_
269_
270_
271_
272_
273_
274_
275_
276_
277_
278_
279_
280_
281_
282_
283_
284_
285_
286_
287_
288_
289_
290_
291_
292_
293_
294_
295_
296_
297_
298_
299_
300_
301_
302_
303_
304_
305_
306_
307_
308_
309_
310_
311_
312_
313_
314_
315_
316_
317_
318_
319_
320_
321_
322_
323_
324_
325_
326_
327_
328_
329_
330_
331_
332_
333_
334_
335_
336_
337_
338_
339_
340_
341_
342_
343_
344_
345_
346_
347_
348_
349_
350_
351_
352_
353_
354_
355_
356_
357_
358_
359_
360_
361_
362_
363_
364_
365_
366_
367_
368_
369_
370_
371_
372_
373_
374_
375_
376_
377_
378_
379_
380_
381_
382_
383_
384_
385_
386_
387_
388_
389_
390_
391_
392_
393_
394_
395_
396_
397_
398_
399_
400_
401_
402_
403_
404_
405_
406_
407_
408_
409_
410_
411_
412_
413_
414_
415_
416_
417_
418_
419_
420_
421_
422_
423_
424_
425_
426_
427_
428_
429_
430_
431_
432_
433_
434_
435_
436_
437_
438_
439_
440_
441_
442_
443_
444_
445_
446_
447_
448_
449_
450_
451_
452_
453_
454_
455_
456_
457_
458_
459_
460_
461_
462_
463_
464_
465_
466_
467_
468_
469_
470_
471_
472_
473_
474_
475_
476_
477_
478_
479_
480_
481_
482_
483_
484_
485_
486_
487_
488_
489_
490_
491_
492_
493_
494_
495_
496_
497_
498_
499_
500_
501_
502_
503_
504_
505_
506_
507_
508_
509_
510_
511_
512_
513_
514_
515_
516_
517_
518_
519_
520_
521_
522_
523_
524_
525_
526_
527_
528_
529_
530_
531_
532_
533_
534_
535_
536_
537_
538_
539_
540_
541_
542_
543_
544_
545_
546_
547_
548_
549_
550_
551_
552_
553_
554_
555_
556_
557_
558_
559_
560_
561_
562_
563_
564_
565_
566_
567_
568_
569_
570_
571_
572_
573_
574_
575_
576_
577_
578_
579_
580_
581_
582_
583_
584_
585_
586_
587_
588_
589_
590_
591_
592_
593_
594_
595_
596_
597_
598_
599_
600_
601_
602_
603_
604_
605_
606_
607_
608_
609_
610_
611_
612_
613_
614_
615_
616_
617_
618_
619_
620_
621_
622_
623_
624_
625_
626_
627_
628_
629_
630_
631_
632_
633_
634_
635_
636_
637_
638_
639_
640_
641_
642_
643_
644_
645_
646_
647_
648_
649_
650_
651_
652_
653_
654_
655_
656_
657_
658_
659_
660_
661_
662_
663_
664_
665_
666_
667_
668_
669_
670_
671_
672_
673_
674_
675_
676_
677_
678_
679_
680_
681_
682_
683_
684_
685_
686_
687_
688_
689_
690_
691_
692_
693_
694_
695_
696_
697_
698_
699_
700_
701_
702_
703_
704_
705_
706_
707_
708_
709_
710_
711_
712_
713_
714_
715_
716_
717_
718_
719_
720_
721_
722_
723_
724_
725_
726_
727_
728_
729_
730_
731_
732_
733_
734_
735_
736_
737_
738_
739_
740_
741_
742_
743_
744_
745_
746_
747_
748_
749_
750_
751_
752_
753_
754_
755_
756_
757_
758_
759_
760_
761_
762_
763_
764_
765_
766_
767_
768_
769_
770_
771_
772_
773_
774_
775_
776_
777_
778_
779_
780_
781_
782_
783_
784_
785_
786_
787_
788_
789_
790_
791_
792_
793_
794_
795_
796_
797_
798_
799_
800_
801_
802_
803_
804_
805_
806_
807_
808_
809_
810_
811_
812_
813_
814_
815_
816_
817_
818_
819_
820_
821_
822_
823_
824_
825_
826_
827_
828_
829_
830_
831_
832_
833_
834_
835_
836_
837_
838_
839_
840_
841_
842_
843_
844_
845_
846_
847_
848_
849_
850_
851_
852_
853_
854_
855_
856_
857_
858_
859_
860_
861_
862_
863_
864_
865_
866_
867_
868_
869_
870_
871_
872_
873_
874_
875_
876_
877_
878_
879_
880_
881_
882_
883_
884_
885_
886_
887_
888_
889_
890_
891_
892_
893_
894_
895_
896_
897_
898_
899_
900_
901_
902_
903_
904_
905_
906_
907_
908_
909_
910_
911_
912_
913_
914_
915_
916_
917_
918_
919_
920_
921_
922_
923_
924_
925_
926_
927_
928_
929_
930_
931_
932_
933_
934_
935_
936_
937_
938_
939_
940_
941_
942_
943_
944_
945_
946_
947_
948_
949_
950_
951_
952_
953_
954_
955_
956_
957_
958_
959_
960_
961_
962_
963_
964_
965_
966_
967_
968_
969_
970_
971_
972_
973_
974_
975_
976_
977_
978_
979_
980_
981_
982_
983_
984_
985_
986_
987_
988_
989_
990_
991_
992_
993_
994_
995_
996_
997_
998_
999_
1000_
1001_
1002_
1003_
1004_
1005_
1006_
1007_
1008_
1009_
1010_
1011_
1012_
1013_
1014_
1015_
1016_
1017_
1018_
1019_
1020_
1021_
1022_
1023_
1024_
1025_
1026_
1027_
1028_
1029_
1030_
1031_
1032_
1033_
1034_
1035_
1036_
1037_
1038_
1039_
1040_
1041_
1042_
1043_
1044_
1045_
1046_
1047_
1048_
1049_
1050_
1051_
1052_
1053_
1054_
1055_
1056_
1057_
1058_
1059_
1060_
1061_
1062_
1063_
1064_
1065_
1066_
1067_
1068_
1069_
1070_
1071_
1072_
1073_
1074_
1075_
1076_
1077_
1078_
1079_
1080_
1081_
1082_
1083_
1084_
1085_
1086_
1087_
1088_
1089_
1090_
1091_
1092_
1093_
1094_
1095_
1096_
1097_
1098_
1099_
1100_
1101_
1102_
1103_
1104_
1105_
1106_
1107_
1108_
1109_
1110_
1111_
1112_
1113_
1114_
1115_
1116_
1117_
1118_
1119_
1120_
1121_
1122_
1123_
1124_
1125_
1126_
1127_
1128_
1129_
1130_
1131_
1132_
1133_
1134_
1135_
1136_
1137_
1138_
1139_
1140_
1141_
1142_
1143_
1144_
1145_
1146_
1147_
1148_
1149_
1150_
1151_
1152_
1153_
1154_
1155_
1156_
1157_
1158_
1159_
1160_
1161_
1162_
1163_
1164_
1165_
1166_
1167_
1168_
1169_
1170_
1171_
1172_
1173_
1174_
1175_
1176_
1177_
1178_
1179_
1180_
1181_
1182_
1183_
1184_
1185_
1186_
1187_
1188_
1189_
1190_
1191_
1192_
1193_
1194_
1195_
1196_
1197_
1198_
1199_
1200_
1201_
1202_
1203_
1204_
1205_
1206_
1207_
1208_
1209_
1210_
1211_
1212_
1213_
1214_
1215_
1216_
1217_
1218_
1219_
1220_
1221_
1222_
1223_
1224_
1225_
1226_
1227_
1228_
1229_
1230_
1231_
1232_
1233_
1234_
1235_
1236_
1237_
1238_
1239_
1240_
1241_
1242_
1243_
1244_
1245_
1246_
1247_
1248_
1249_
1250_
1251_
1252_
1253_
1254_
1255_
1256_
1257_
1258_
1259_
1260_
1261_
1262_
1263_
1264_
1265_
1266_
1267_
1268_
1269_
1270_
1271_
1272_
1273_
1274_
1275_
1276_
1277_
1278_
1279_
1280_
1281_
1282_
1283_
1284_
1285_
1286_
1287_
1288_
1289_
1290_
1291_
1292_
1293_
1294_
1295_
1296_
1297_
1298_
1299_
1300_
1301_
1302_
1303_
1304_
1305_
1306_
1307_
1308_
1309_
1310_
1311_
1312_
1313_
1314_
1315_
1316_
1317_
1318_
1319_
1320_
1321_
1322_
1323_
1324_
1325_
1326_
1327_
1328_
1329_
1330_
1331_
1332_
1333_
1334_
1335_
1336_
1337_
1338_
1339_
1340_
1341_
1342_
1343_
1344_
1345_
1346_
1347_
1348_
1349_
1350_
1351_
1352_
1353_
1354_
1355_
1356_
1357_
1358_
1359_
1360_
1361_
1362_
1363_
1364_
1365_
1366_
1367_
1368_
1369_
1370_
1371_
1372_
1373_
1374_
1375_
1376_
1377_
1378_
1379_
1380_
1381_
1382_
1383_
1384_
1385_
1386_
1387_
1388_
1389_
1390_
1391_
1392_
1393_
1394_
1395_
1396_
1397_
1398_
1399_
1400_
1401_
1402_
1403_
1404_
1405_
1406_
1407_
1408_
1409_
1410_
1411_
1412_
1413_
1414_
1415_
1416_
1417_
1418_
1419_
1420_
1421_
1422_
1423_
1424_
1425_
1426_
1427_
1428_
1429_
1430_
1431_
1432_
1433_
1434_
1435_
1436_
1437_
1438_
1439_
1440_
1441_
1442_
1443_
1444_
1445_
1446_
1447_
1448_
1449_
1450_
1451_
1452_
1453_
1454_
1455_
1456_
1457_
1458_
1459_
1460_
1461_
1462_
1463_
1464_
1465_
1466_
1467_
1468_
1469_
1470_
1471_
1472_
1473_
1474_
1475_
1476_
1477_
1478_
1479_
1480_
1481_
1482_
1483_
1484_
1485_
1486_
1487_
1488_
1489_
1490_
1491_
1492_
1493_
1494_
1495_
1496_
1497_
1498_
1499_
1500_
1501_
1502_
1503_
1504_
1505_
1506_
1507_
1508_
1509_
1510_
1511_
1512_
1513_
1514_
1515_
1516_
1517_
1518_
1519_
1520_
1521_
1522_
1523_
1524_
1525_
1526_
1527_
1528_
1529_
1530_
1531_
1532_
1533_
1534_
1535_
1536_
1537_
1538_
1539_
1540_
1541_
1542_
1543_
1544_
1545_
1546_
1547_
1548_
1549_
1550_
1551_
1552_
1553_
1554_
1555_
1556_
1557_
1558_
1559_
1560_
1561_
1562_
1563_
1564_
1565_
1566_
1567_
1568_
1569_
1570_
1571_
1572_
1573_
1574_
1575_
1576_
1577_
1578_
1579_
1580_
1581_
1582_
1583_
1584_
1585_
1586_
1587_
1588_
1589_
1590_
1591_
1592_
1593_
1594_
1595_
1596_
1597_
1598_
1599_
1600_
1601_
1602_
1603_
1604_
1605_
1606_
1607_
1608_
1609_
1610_
1611_
1612_
1613_
1614_
1615_
1616_
1617_
1618_
1619_
1620_
1621_
1622_
1623_
1624_
1625_
1626_
1627_
1628_
1629_
1630_
1631_
1632_
1633_
1634_
1635_
1636_
1637_
1638_
1639_
1640_
1641_
1642_
1643_
1644_
1645_
1646_
1647_
1648_
1649_
1650_
1651_
1652_
1653_
1654_
1655_
1656_
1657_
1658_
1659_
1660_
1661_
1662_
1663_
1664_
1665_
1666_
1667_
1668_
1669_
1670_
1671_
1672_
1673_
1674_
1675_
1676_
1677_
1678_
1679_
1680_
1681_
1682_
1683_
1684_
1685_
1686_
1687_
1688_
1689_
1690_
1691_
1692_
1693_
1694_
1695_
1696_
1697_
1698_
1699_
1700_
1701_
1702_
1703_
1704_
1705_
1706_
1707_
1708_
1709_
1710_
1711_
1712_
1713_
1714_
1715_
1716_
1717_
1718_
1719_
1720_
1721_
1722_
1723_
1724_
1725_
1726_
1727_
1728_
1729_
1730_
1731_
1732_
1733_
1734_
1735_
1736_
1737_
1738_
1739_
1740_
1741_
1742_
1743_
1744_
1745_
1746_
1747_
1748_
1749_
1750_
1751_
1752_
1753_
1754_
1755_
1756_
1757_
1758_
1759_
1760_
1761_
1762_
1763_
1764_
1765_
1766_
1767_
1768_
1769_
1770_
1771_
1772_
1773_
1774_
1775_
1776_
1777_
1778_
1779_
1780_
1781_
1782_
1783_
1784_
1785_
1786_
1787_
1788_
1789_
1790_
1791_
1792_
1793_
1794_
1795_
1796_
1797_
1798_
1799_
1800_
1801_
1802_
1803_
1804_
1805_
1806_
1807_
1808_
1809_
1810_
1811_
1812_
1813_
1814_
1815_
1816_
1817_
1818_
1819_
1820_
1821_
1822_
1823_
1824_
1825_
1826_
1827_
1828_
1829_
1830_
1831_
1832_
1833_
1834_
1835_
1836_
1837_
1838_
1839_
1840_
1841_
1842_
1843_
1844_
1845_
1846_
1847_
1848_
1849_
1850_
1851_
1852_
1853_
1854_
1855_
1856_
1857_
1858_
1859_
1860_
1861_
1862_
1863_
1864_
1865_
1866_
1867_
1868_
1869_
1870_
1871_
1872_
1873_
1874_
1875_
1876_
1877_
1878_
1879_
1880_
1881_
1882_
1883_
1884_
1885_
1886_
1887_
1888_
1889_
1890_
1891_
1892_
1893_
1894_
1895_
1896_
1897_
1898_
1899_
1900_
1901_
1902_
1903_
1904_
1905_
1906_
1907_
1908_
1909_
1910_
1911_
1912_
1913_
1914_
1915_
1916_
1917_
1918_
1919_
1920_
1921_
1922_
1923_
1924_
1925_
1926_
1927_
1928_
1929_
1930_
1931_
1932_
1933_
1934_
1935_
1936_
1937_
1938_
1939_
1940_
1941_
1942_
1943_
1944_
1945_
1946_
1947_
1948_
1949_
1950_
1951_
1952_
1953_
1954_
1955_
1956_
1957_
1958_
1959_
1960_
1961_
1962_
1963_
1964_
1965_
1966_
1967_
1968_
1969_
1970_
1971_
1972_
1973_
1974_
1975_
1976_
1977_
1978_
1979_
1980_
1981_
1982_
1983_
1984_
1985_
1986_
1987_
1988_
1989_
1990_
1991_
1992_
1993_
1994_
1995_
1996_
1997_
1998_
1999_
2000_
2001_
2002_
2003_
2004_
2005_
2006_
2007_
2008_
2009_
2010_
2011_
2012_
2013_
2014_
2015_
2016_
2017_
2018_
2019_
2020_
2021_
2022_
2023_
2024_
2025_
2026_
2027_
2028_
2029_
2030_
2031_
2032_
2033_
2034_
2035_
2036_
2037_
2038_
2039_
2040_
2041_
2042_
2043_
2044_
2045_
2046_
2047_
2048_
2049_
2050_
2051_
2052_
2053_
2054_
2055_
2056_
2057_
2058_
2059_
2060_
2061_
2062_
2063_
2064_
2065_
2066_
2067_
2068_
2069_
2070_
2071_
2072_
2073_
2074_
2075_
2076_
2077_
2078_
2079_
2080_
2081_
2082_
2083_
2084_
2085_
2086_
2087_
2088_
2089_
2090_
2091_
2092_
2093_
2094_
2095_
2096_
2097_
2098_
2099_
2100_
2101_
2102_
2103_
2104_
2105_
2106_
2107_
2108_
2109_
2110_
2111_
2112_
2113_
2114_
2115_
2116_
2117_
2118_
2119_
2120_
2121_
2122_
2123_
2124_
2125_
2126_
2127_
2128_
2129_
2130_
2131_
2132_
2133_
2134_
2135_
2136_
2137_
2138_
2139_
2140_
2141_
2142_
2143_
2144_
2145_
2146_
2147_
2148_
2149_
2150_
2151_
2152_
2153_
2154_
2155_
2156_
2157_
2158_
2159_
2160_
2161_
2162_
2163_
2164_
2165_
2166_
2167_
2168_
2169_
2170_
2171_
2172_
2173_
2174_
2175_
2176_
2177_
2178_
2179_
2180_
2181_
2182_
2183_
2184_
2185_
2186_
2187_
2188_
2189_
2190_
2191_
2192_
2193_
2194_
2195_
2196_
2197_
2198_
2199_
2200_
2201_
2202_
2203_
2204_
2205_
2206_
2207_
2208_
2209_
2210_
2211_
2212_
2213_
2214_
2215_
2216_
2217_
2218_
2219_
2220_
2221_
2222_
2223_
2224_
2225_
2226_
2227_
2228_
2229_
2230_
2231_
2232_
2233_
2234_
2235_
2236_
2237_
2238_
2239_
2240_
2241_
2242_
2243_
2244_
2245_
2246_
2247_
2248_
2249_
2250_
2251_
2252_
2253_
2254_
2255_
2256_
2257_
2258_
2259_
2260_
2261_
2262_
2263_
2264_
2265_
2266_
2267_
2268_
2269_
2270_
2271_
2272_
2273_
2274_
2275_
2276_
2277_
2278_
2279_
2280_
2281_
2282_
2283_
2284_
2285_
2286_
2287_
2288_
2289_
2290_
2291_
2292_
2293_
2294_
2295_
2296_
2297_
2298_
2299_
2300_
2301_
2302_
2303_
2304_
2305_
2306_
2307_
2308_
2309_
2310_
2311_
2312_
2313_
2314_
2315_
2316_
2317_
2318_
2319_
2320_
2321_
2322_
2323_
2324_
2325_
2326_
2327_
2328_
2329_
2330_
2331_
2332_
2333_
2334_
2335_
2336_
2337_
2338_
2339_
2340_
2341_
2342_
2343_
2344_
2345_
2346_
2347_
2348_
2349_
2350_
2351_
2352_
2353_
2354_
2355_
2356_
2357_
2358_
2359_
2360_
2361_
2362_
2363_
2364_
2365_
2366_
2367_
2368_
2369_
2370_
2371_
2372_
2373_
2374_
2375_
2376_
2377_
2378_
2379_
2380_
2381_
2382_
2383_
2384_
2385_
2386_
2387_
2388_
2389_
2390_
2391_
2392_
2393_
2394_
2395_
2396_
2397_
2398_
2399_
2400_
2401_
2402_
2403_
2404_
2405_
2406_
2407_
2408_
2409_
2410_
2411_
2412_
2413_
2414_
2415_
2416_
2417_
2418_
2419_
2420_
2421_
2422_
2423_
2424_
2425_
2426_
2427_
2428_
2429_
2430_
2431_
2432_
2433_
2434_
2435_
2436_
2437_
2438_
2439_
2440_
2441_
2442_
2443_
2444_
2445_
2446_
2447_
2448_
2449_
2450_
2451_
2452_
2453_
2454_
2455_
2456_
2457_
2458_
2459_
2460_
2461_
2462_
2463_
2464_
2465_
2466_
2467_
2468_
2469_
2470_
2471_
2472_
2473_
2474_
2475_
2476_
2477_
2478_
2479_
2480_
2481_
2482_
2483_
2484_
2485_
2486_
2487_
2488_
2489_
2490_
2491_
2492_
2493_
2494_
2495_
2496_
2497_
2498_
2499_
2500_
2501_
2502_
2503_
2504_
2505_
2506_
2507_
2508_
2509_
2510_
2511_
2512_
2513_
2514_
2515_
2516_
2517_
2518_
2519_
2520_
2521_
2522_
2523_
2524_
2525_
2526_
2527_
2528_
2529_
2530_
2531_
2532_
2533_
2534_
2535_
2536_
2537_
2538_
2539_
2540_
2541_
2542_
2543_
2544_
2545_
2546_
2547_
2548_
2549_
2550_
2551_
2552_
2553_
2554_
2555_
2556_
2557_
2558_
2559_
2560_
2561_
2562_
2563_
2564_
2565_
2566_
2567_
2568_
2569_
2570_
2571_
2572_
2573_
2574_
2575_
2576_
2577_
2578_
2579_
2580_
2581_
2582_
2583_
2584_
2585_
2586_
2587_
2588_
2589_
2590_
2591_
2592_
2593_
2594_
2595_
2596_
2597_
2598_
2599_
2600_
2601_
2602_
2603_
2604_
2605_
2606_
2607_
2608_
2609_
2610_
2611_
2612_
2613_
2614_
2615_
2616_
2617_
2618_
2619_
2620_
2621_
2622_
2623_
2624_
2625_
2626_
2627_
2628_
2629_
2630_
2631_
2632_
2633_
2634_
2635_
2636_
2637_
2638_
2639_
2640_
2641_
2642_
2643_
2644_
2645_
2646_
2647_
2648_
2649_
2650_
2651_
2652_
2653_
2654_
2655_
2656_
2657_
2658_
2659_
2660_
2661_
2662_
2663_
2664_
2665_
2666_
2667_
2668_
2669_
2670_
2671_
2672_
2673_
2674_
2675_
2676_
2677_
2678_
2679_
2680_
2681_
2682_
2683_
2684_
2685_
2686_
2687_
2688_
2689_
2690_
2691_
2692_
2693_
2694_
2695_
2696_
2697_
2698_
2699_
2700_
2701_
2702_
2703_
2704_
2705_
2706_
2707_
2708_
2709_
2710_
2711_
2712_
2713_
2714_
2715_
2716_
2717_
2718_
2719_
2720_
2721_
2722_
2723_
2724_
2725_
2726_
2727_
2728_
2729_
2730_
2731_
2732_
2733_
2734_
2735_
2736_
2737_
2738_
2739_
2740_
2741_
2742_
2743_
2744_
2745_
2746_
2747_
2748_
2749_
2750_
2751_
2752_
2753_
2754_
2755_
2756_
2757_
2758_
2759_
2760_
2761_
2762_
2763_
2764_
2765_
2766_
2767_
2768_
2769_
2770_
2771_
2772_
2773_
2774_
2775_
2776_
2777_
2778_
2779_
2780_
2781_
2782_
2783_
2784_
2785_
2786_
2787_
2788_
2789_
2790_
2791_
2792_
2793_
2794_
2795_
2796_
2797_
2798_
2799_
2800_
2801_
2802_
2803_
2804_
2805_
2806_
2807_
2808_
2809_
2810_
2811_
2812_
2813_
2814_
2815_
2816_
2817_
2818_
2819_
2820_
2821_
2822_
2823_
2824_
2825_
2826_
2827_
2828_
2829_
2830_
2831_
2832_
2833_
2834_
2835_
2836_
2837_
2838_
2839_
2840_
2841_
2842_
2843_
2844_
2845_
2846_
2847_
2848_
2849_
2850_
2851_
2852_
2853_
2854_
2855_
2856_
2857_
2858_
2859_
2860_
2861_
2862_
2863_
2864_
2865_
2866_
2867_
2868_
2869_
2870_
2871_
2872_
2873_
2874_
2875_
2876_
2877_
2878_
2879_
2880_
2881_
2882_
2883_
2884_
2885_
2886_
2887_
2888_
2889_
2890_
2891_
2892_
2893_
2894_
2895_
2896_
2897_
2898_
2899_
2900_
2901_
2902_
2903_
2904_
2905_
2906_
2907_
2908_
2909_
2910_
2911_
2912_
2913_
2914_
2915_
2916_
2917_
2918_
2919_
2920_
2921_
2922_
2923_
2924_
2925_
2926_
2927_
2928_
2929_
2930_
2931_
2932_
2933_
2934_
2935_
2936_
2937_
2938_
2939_
2940_
2941_
2942_
2943_
2944_
2945_
2946_
2947_
2948_
2949_
2950_
2951_
2952_
2953_
2954_
2955_
2956_
2957_
2958_
2959_
2960_
2961_
2962_
2963_
2964_
2965_
2966_
2967_
2968_
2969_
2970_
2971_
2972_
2973_
2974_
2975_
2976_
2977_
2978_
2979_
2980_
2981_
2982_
2983_
2984_
2985_
2986_
2987_
2988_
2989_
2990_
2991_
2992_
2993_
2994_
2995_
2996_
2997_
2998_
2999_
3000_
3001_
3002_
3003_
3004_
3005_
3006_
3007_
3008_
3009_
3010_
3011_
3012_
3013_
3014_
3015_
3016_
3017_
3018_
3019_
3020_
3021_
3022_
3023_
3024_
3025_
3026_
3027_
3028_
3029_
3030_
3031_
3032_
3033_
3034_
3035_
3036_
3037_
3038_
3039_
3040_
3041_
3042_
3043_
3044_
3045_
3046_
3047_
3048_
3049_
3050_
3051_
3052_
3053_
3054_
3055_
3056_
3057_
3058_
3059_
3060_
3061_
3062_
3063_
3064_
3065_
3066_
3067_
3068_
3069_
3070_
3071_
3072_
3073_
3074_
3075_
3076_
3077_
3078_
3079_
3080_
3081_
3082_
3083_
3084_
3085_
3086_
3087_
3088_
3089_
3090_
3091_
3092_
3093_
3094_
3095_
3096_
3097_
3098_
3099_
3100_
3101_
3102_
3103_
3104_
3105_
3106_
3107_
3108_
3109_
3110_
3111_
3112_
3113_
3114_
3115_
3116_
3117_
3118_
3119_
3120_
3121_
3122_
3123_
3124_
3125_
3126_
3127_
3128_
3129_
3130_
3131_
3132_
3133_
3134_
3135_
3136_
3137_
3138_
3139_
3140_
3141_
3142_
3143_
3144_
3145_
3146_
3147_
3148_
3149_
3150_
3151_
3152_
3153_
3154_
3155_
3156_
3157_
3158_
3159_
3160_
3161_
3162_
3163_
3164_
3165_
3166_
3167_
3168_
3169_
3170_
3171_
3172_
3173_
3174_
3175_
3176_
3177_
3178_
3179_
3180_
3181_
3182_
3183_
3184_
3185_
3186_
3187_
3188_
3189_
3190_
3191_
3192_
3193_
3194_
3195_
3196_
3197_
3198_
3199_
3200_
3201_
3202_
3203_
3204_
3205_
3206_
3207_
3208_
3209_
3210_
3211_
3212_
3213_
3214_
3215_
3216_
3217_
3218_
3219_
3220_
3221_
3222_
3223_
3224_
3225_
3226_
3227_
3228_
3229_
3230_
3231_
3232_
3233_
3234_
3235_
3236_
3237_
3238_
3239_
3240_
3241_
3242_
3243_
3244_
3245_
3246_
3247_
3248_
3249_
3250_
3251_
3252_
3253_
3254_
3255_
3256_
3257_
3258_
3259_
3260_
3261_
3262_
3263_
3264_
3265_
3266_
3267_
3268_
3269_
3270_
3271_
3272_
3273_
3274_
3275_
3276_
3277_
3278_
3279_
3280_
3281_
3282_
3283_
3284_
3285_
3286_
3287_
3288_
3289_
3290_
3291_
3292_
3293_
3294_
3295_
3296_
3297_
3298_
3299_
3300_
3301_
3302_
3303_
3304_
3305_
3306_
3307_
3308_
3309_
3310_
3311_
3312_
3313_
3314_
3315_
3316_
3317_
3318_
3319_
3320_
3321_
3322_
3323_
3324_
3325_
3326_
3327_
3328_
3329_
3330_
3331_
3332_
3333_
3334_
3335_
3336_
3337_
3338_
3339_
3340_
3341_
3342_
3343_
3344_
3345_
3346_
3347_
3348_
3349_
3350_
3351_
3352_
3353_
3354_
3355_
3356_
3357_
3358_
3359_
3360_
3361_
3362_
3363_
3364_
3365_
3366_
3367_
3368_
3369_
3370_
3371_
3372_
3373_
3374_
3375_
3376_
3377_
3378_
3379_
3380_
3381_
3382_
3383_
3384_
3385_
3386_
3387_
3388_
3389_
3390_
3391_
3392_
3393_
3394_
3395_
3396_
3397_
3398_
3399_
3400_
3401_
3402_
3403_
3404_
3405_
3406_
3407_
3408_
3409_
3410_
3411_
3412_
3413_
3414_
3415_
3416_
3417_
3418_
3419_
3420_
3421_
3422_
3423_
3424_
3425_
3426_
3427_
3428_
3429_
3430_
3431_
3432_
3433_
3434_
3435_
3436_
3437_
3438_
3439_
3440_
3441_
3442_
3443_
3444_
3445_
3446_
3447_
3448_
3449_
3450_
3451_
3452_
3453_
3454_
3455_
3456_
3457_
3458_
3459_
3460_
3461_
3462_
3463_
3464_
3465_
3466_
3467_
3468_
3469_
3470_
3471_
3472_
3473_
3474_
3475_
3476_
3477_
3478_
3479_
3480_
3481_
3482_
3483_
3484_
3485_
3486_
3487_
3488_
3489_
3490_
3491_
3492_
3493_
3494_
3495_
3496_
3497_
3498_
3499_
3500_
3501_
3502_
3503_
3504_
3505_
3506_
3507_
3508_
3509_
3510_
3511_
3512_
3513_
3514_
3515_
3516_
3517_
3518_
3519_
3520_
3521_
3522_
3523_
3524_
3525_
3526_
3527_
3528_
3529_
3530_
3531_
3532_
3533_
3534_
3535_
3536_
3537_
3538_
3539_
3540_
3541_
3542_
3543_
3544_
3545_
3546_
3547_
3548_
3549_
3550_
3551_
3552_
3553_
3554_
3555_
3556_
3557_
3558_
3559_
3560_
3561_
3562_
3563_
3564_
3565_
3566_
3567_
3568_
3569_
3570_
3571_
3572_
3573_
3574_
3575_
3576_
3577_
3578_
3579_
3580_
3581_
3582_
3583_
3584_
3585_
3586_
3587_
3588_
3589_
3590_
3591_
3592_
3593_
3594_
3595_
3596_
3597_
3598_
3599_
3600_
3601_
3602_
3603_
3604_
3605_
3606_
3607_
3608_
3609_
3610_
3611_
3612_
3613_
3614_
3615_
3616_
3617_
3618_
3619_
3620_
3621_
3622_
3623_
3624_
3625_
3626_
3627_
3628_
3629_
3630_
3631_
3632_
3633_
3634_
3635_
3636_
3637_
3638_
3639_
3640_
3641_
3642_
3643_
3644_
3645_
3646_
3647_
3648_
3649_
3650_
3651_
3652_
3653_
3654_
3655_
3656_
3657_
3658_
3659_
3660_
3661_
3662_
3663_
3664_
3665_
3666_
3667_
3668_
3669_
3670_
3671_
3672_
3673_
3674_
3675_
3676_
3677_
3678_
3679_
3680_
3681_
3682_
3683_
3684_
3685_
3686_
3687_
3688_
3689_
3690_
3691_
3692_
3693_
3694_
3695_
3696_
3697_
3698_
3699_
3700_
3701_
3702_
3703_
3704_
3705_
3706_
3707_
3708_
3709_
3710_
3711_
3712_
3713_
3714_
3715_
3716_
3717_
3718_
3719_
3720_
3721_
3722_
3723_
3724_
3725_
3726_
3727_
3728_
3729_
3730_
3731_
3732_
3733_
3734_
3735_
3736_
3737_
3738_
3739_
3740_
3741_
3742_
3743_
3744_
3745_
3746_
3747_
3748_
3749_
3750_
3751_
3752_
3753_
3754_
3755_
3756_
3757_
3758_
3759_
3760_
3761_
3762_
3763_
3764_
3765_
3766_
3767_
3768_
3769_
3770_
3771_
3772_
3773_
3774_
3775_
3776_
3777_
3778_
3779_
3780_
3781_
3782_
3783_
3784_
3785_
3786_
3787_
3788_
3789_
3790_
3791_
3792_
3793_
3794_
3795_
3796_
3797_
3798_
3799_
3800_
3801_
3802_
3803_
3804_
3805_
3806_
3807_
3808_
3809_
3810_
3811_
3812_
3813_
3814_
3815_
3816_
3817_
3818_
3819_
3820_
3821_
3822_
3823_
3824_
3825_
3826_
3827_
3828_
3829_
3830_
3831_
3832_
3833_
3834_
3835_
3836_
3837_
3838_
3839_
3840_
3841_
3842_
3843_
3844_
3845_
3846_
3847_
3848_
3849_
3850_
3851_
3852_
3853_
3854_
3855_
3856_
3857_
3858_
3859_
3860_
3861_
3862_
3863_
3864_
3865_
3866_
3867_
3868_
3869_
3870_
3871_
3872_
3873_
3874_
3875_
3876_
3877_
3878_
3879_
3880_
3881_
3882_
3883_
3884_
3885_
3886_
3887_
3888_
3889_
3890_
3891_
3892_
3893_
3894_
3895_
3896_
3897_
3898_
3899_
3900_
3901_
3902_
3903_
3904_
3905_
3906_
3907_
3908_
3909_
3910_
3911_
3912_
3913_
3914_
3915_
3916_
3917_
3918_
3919_
3920_
3921_
3922_
3923_
3924_
3925_
3926_
3927_
3928_
3929_
3930_
3931_
3932_
3933_
3934_
3935_
3936_
3937_
3938_
3939_
3940_
3941_
3942_
3943_
3944_
3945_
3946_
3947_
3948_
3949_
3950_
3951_
3952_
3953_
3954_
3955_
3956_
3957_
3958_
3959_
3960_
3961_
3962_
3963_
3964_
3965_
3966_
3967_
3968_
3969_
3970_
3971_
3972_
3973_
3974_
3975_
3976_
3977_
3978_
3979_
3980_
3981_
3982_
3983_
3984_
3985_
3986_
3987_
3988_
3989_
3990_
3991_
3992_
3993_
3994_
3995_
3996_
3997_
3998_
3999_
4000_
4001_
4002_
4003_
4004_
4005_
4006_
4007_
4008_
4009_
4010_
4011_
4012_
4013_
4014_
4015_
4016_
4017_
4018_
4019_
4020_
4021_
4022_
4023_
4024_
4025_
4026_
4027_
4028_
4029_
4030_
4031_
4032_
4033_
4034_
4035_
4036_
4037_
4038_
4039_
4040_
4041_
4042_
4043_
4044_
4045_
4046_
4047_
4048_
4049_
4050_
4051_
4052_
4053_
4054_
4055_
4056_
4057_
4058_
4059_
4060_
4061_
4062_
4063_
4064_
4065_
4066_
4067_
4068_
4069_
4070_
4071_
4072_
4073_
4074_
4075_
4076_
4077_
4078_
4079_
4080_
4081_
4082_
4083_
4084_
4085_
4086_
4087_
4088_
4096_
4097_
4098_
4099_
4100_
4101_
4102_
4103_
4104_
4105_
4106_
4107_
4108_
4109_
4110_
4111_
4112_
4113_
4114_
4115_
4116_
4117_
4118_
4119_
4120_
4121_
4122_
4123_
4124_
4125_
4126_
4127_
4128_
4129_
4130_
4131_
4132_
4133_
4134_
4135_
4136_
4137_
4138_
4139_
4140_
4141_
4142_
4143_
4144_
4145_
4146_
4147_
4148_
4149_
4150_
4151_
4152_
4153_
4154_
4155_
4156_
4157_
4158_
4159_
4160_
4161_
4162_
4163_
4164_
4165_
4166_
4167_
4168_
4169_
4170_
4171_
4172_
4173_
4174_
4175_
4176_
4177_
4178_
4179_
4180_
4181_
4182_
4183_
4184_
4185_
4186_
4187_
4188_
4189_
4190_
4191_
4192_
4193_
4194_
4195_
4196_
4197_
4198_
4199_
4200_
4201_
4202_
4203_
4204_
4205_
4206_
4207_
4208_
4209_
4210_
4211_
4212_
4213_
4214_
4215_
4216_
4217_
4218_
4219_
4220_
4221_
4222_
4223_
4224_
4225_
4226_
4227_
4228_
4229_
4230_
4231_
4232_
4233_
4234_
4235_
4236_
4237_
4238_
4239_
4240_
4241_
4242_
4243_
4244_
4245_
4246_
4247_
4248_
4249_
4250_
4251_
4252_
4253_
4254_
4255_
4256_
4257_
4258_
4259_
4260_
4261_
4262_
4263_
4264_
4265_
4266_
4267_
4268_
4269_
4270_
4271_
4272_
4273_
4274_
4275_
4276_
4277_
4278_
4279_
4280_
4281_
4282_
4283_
4284_
4285_
4286_
4287_
4288_
4289_
4290_
4291_
4292_
4293_
4294_
4295_
4296_
4297_
4298_
4299_
4300_
4301_
4302_
4303_
4304_
4305_
4306_
4307_
4308_
4309_
4310_
4311_
4312_
4313_
4314_
4315_
4316_
4317_
4318_
4319_
4320_
4321_
4322_
4323_
4324_
4325_
4326_
4327_
4328_
4329_
4330_
4331_
4332_
4333_
4334_
4335_
4336_
4337_
4338_
4339_
4340_
4341_
4342_
4343_
4344_
4345_
4346_
4347_
4348_
4349_
4350_
4351_
4352_
4353_
4354_
4355_
4356_
4357_
4358_
4359_
4360_
4361_
4362_
4363_
4364_
4365_
4366_
4367_
4368_
4369_
4370_
4371_
4372_
4373_
4374_
4375_
4376_
4377_
4378_
4379_
4380_
4381_
4382_
4383_
4384_
4385_
4386_
4387_
4388_
4389_
4390_
4391_
4392_
4393_
4394_
4395_
4396_
4397_
4398_
4399_
4400_
4401_
4402_
4403_
4404_
4405_
4406_
4407_
4408_
4409_
4410_
4411_
4412_
4413_
4414_
4415_
4416_
4417_
4418_
4419_
4420_
4421_
4422_
4423_
4424_
4425_
4426_
4427_
4428_
4429_
4430_
4431_
4432_
4433_
4434_
4435_
4436_
4437_
4438_
4439_
4440_
4441_
4442_
4443_
4444_
4445_
4446_
4447_
4448_
4449_
4450_
4451_
4452_
4453_
4454_
4455_
4456_
4457_
4458_
4459_
4460_
4461_
4462_
4463_
4464_
4465_
4466_
4467_
4468_
4469_
4470_
4471_
4472_
4473_
4474_
4475_
4476_
4477_
4478_
4479_
4480_
4481_
4482_
4483_
4484_
4485_
4486_
4487_
4488_
4489_
4490_
4491_
4492_
4493_
4494_
4495_
4496_
4497_
4498_
4499_
4500_
4501_
4502_
4503_
4504_
4505_
4506_
4507_
4508_
4509_
4510_
4511_
4512_
4513_
4514_
4515_
4516_
4517_
4518_
4519_
4520_
4521_
4522_
4523_
4524_
4525_
4526_
4527_
4528_
4529_
4530_
4531_
4532_
4533_
4534_
4535_
4536_
4537_
4538_
4539_
4540_
4541_
4542_
4543_
4544_
4545_
4546_
4547_
4548_
4549_
4550_
4551_
4552_
4553_
4554_
4555_
4556_
4557_
4558_
4559_
4560_
4561_
4562_
4563_
4564_
4565_
4566_
4567_
4568_
4569_
4570_
4571_
4572_
4573_
4574_
4575_
4576_
4577_
4578_
4579_
4580_
4581_
4582_
4583_
4584_
4585_
4586_
4587_
4588_
4589_
4590_
4591_
4592_
4593_
4594_
4595_
4596_
4597_
4598_
4599_
4600_
4601_
4602_
4603_
4604_
4605_
4606_
4607_
4608_
4609_
4610_
4611_
4612_
4613_
4614_
4615_
4616_
4617_
4618_
4619_
4620_
4621_
4622_
4623_
4624_
4625_
4626_
4627_
4628_
4629_
4630_
4631_
4632_
4633_
4634_
4635_
4636_
4637_
4638_
4639_
4640_
4641_
4642_
4643_
4644_
4645_
4646_
4647_
4648_
4649_
4650_
4651_
4652_
4653_
4654_
4655_
4656_
4657_
4658_
4659_
4660_
4661_
4662_
4663_
4664_
4665_
4666_
4667_
4668_
4669_
4670_
4671_
4672_
4673_
4674_
4675_
4676_
4677_
4678_
4679_
4680_
4681_
4682_
4683_
4684_
4685_
4686_
4687_
4688_
4689_
4690_
4691_
4692_
4693_
4694_
4695_
4696_
4697_
4698_
4699_
4700_
4701_
4702_
4703_
4704_
4705_
4706_
4707_
4708_
4709_
4710_
4711_
4712_
4713_
4714_
4715_
4716_
4717_
4718_
4719_
4720_
4721_
4722_
4723_
4724_
4725_
4726_
4727_
4728_
4729_
4730_
4731_
4732_
4733_
4734_
4735_
4736_
4737_
4738_
4739_
4740_
4741_
4742_
4743_
4744_
4745_
4746_
4747_
4748_
4749_
4750_
4751_
4752_
4753_
4754_
4755_
4756_
4757_
4758_
4759_
4760_
4761_
4762_
4763_
4764_
4765_
4766_
4767_
4768_
4769_
4770_
4771_
4772_
4773_
4774_
4775_
4776_
4777_
4778_
4779_
4780_
4781_
4782_
4783_
4784_
4785_
4786_
4787_
4788_
4789_
4790_
4791_
4792_
4793_
4794_
4795_
4796_
4797_
4798_
4799_
4800_
4801_
4802_
4803_
4804_
4805_
4806_
4807_
4808_
4809_
4810_
4811_
4812_
4813_
4814_
4815_
4816_
4817_
4818_
4819_
4820_
4821_
4822_
4823_
4824_
4825_
4826_
4827_
4828_
4829_
4830_
4831_
4832_
4833_
4834_
4835_
4836_
4837_
4838_
4839_
4840_
4841_
4842_
4843_
4844_
4845_
4846_
4847_
4848_
4849_
4850_
4851_
4852_
4853_
4854_
4855_
4856_
4857_
4858_
4859_
4860_
4861_
4862_
4863_
4864_
4865_
4866_
4867_
4868_
4869_
4870_
4871_
4872_
4873_
4874_
4875_
4876_
4877_
4878_
4879_
4880_
4881_
4882_
4883_
4884_
4885_
4886_
4887_
4888_
4889_
4890_
4891_
4892_
4893_
4894_
4895_
4896_
4897_
4898_
4899_
4900_
4901_
4902_
4903_
4904_
4905_
4906_
4907_
4908_
4909_
4910_
4911_
4912_
4913_
4914_
4915_
4916_
4917_
4918_
4919_
4920_
4921_
4922_
4923_
4924_
4925_
4926_
4927_
4928_
4929_
4930_
4931_
4932_
4933_
4934_
4935_
4936_
4937_
4938_
4939_
4940_
4941_
4942_
4943_
4944_
4945_
4946_
4947_
4948_
4949_
4950_
4951_
4952_
4953_
4954_
4955_
4956_
4957_
4958_
4959_
4960_
4961_
4962_
4963_
4964_
4965_
4966_
4967_
4968_
4969_
4970_
4971_
4972_
4973_
4974_
4975_
4976_
4977_
4978_
4979_
4980_
4981_
4982_
4983_
4984_
4985_
4986_
4987_
4988_
4989_
4990_
4991_
4992_
4993_
4994_
4995_
4996_
4997_
4998_
4999_
5000_
5001_
5002_
5003_
5004_
5005_
5006_
5007_
5008_
5009_
5010_
5011_
5012_
5013_
5014_
5015_
5016_
5017_
5018_
5019_
5020_
5021_
5022_
5023_
5024_
5025_
5026_
5027_
5028_
5029_
5030_
5031_
5032_
5033_
5034_
5035_
5036_
5037_
5038_
5039_
5040_
5041_
5042_
5043_
5044_
5045_
5046_
5047_
5048_
5049_
5050_
5051_
5052_
5053_
5054_
5055_
5056_
5057_
5058_
5059_
5060_
5061_
5062_
5063_
5064_
5065_
5066_
5067_
5068_
5069_
5070_
5071_
5072_
5073_
5074_
5075_
5076_
5077_
5078_
5079_
5080_
5081_
5082_
5083_
5084_
5085_
5086_
5087_
5088_
5089_
5090_
5091_
5092_
5093_
5094_
5095_
5096_
5097_
5098_
5099_
5100_
5101_
5102_
5103_
5104_
5105_
5106_
5107_
5108_
5109_
5110_
5111_
5112_
5113_
5114_
5115_
5116_
5117_
5118_
5119_
5120_
5121_
5122_
5123_
5124_
5125_
5126_
5127_
5128_
5129_
5130_
5131_
5132_
5133_
5134_
5135_
5136_
5137_
5138_
5139_
5140_
5141_
5142_
5143_
5144_
5145_
5146_
5147_
5148_
5149_
5150_
5151_
5152_
5153_
5154_
5155_
5156_
5157_
5158_
5159_
5160_
5161_
5162_
5163_
5164_
5165_
5166_
5167_
5168_
5169_
5170_
5171_
5172_
5173_
5174_
5175_
5176_
5177_
5178_
5179_
5180_
5181_
5182_
5183_
5184_
5185_
5186_
5187_
5188_
5189_
5190_
5191_
5192_
5193_
5194_
5195_
5196_
5197_
5198_
5199_
5200_
5201_
5202_
5203_
5204_
5205_
5206_
5207_
5208_
5209_
5210_
5211_
5212_
5213_
5214_
5215_
5216_
5217_
5218_
5219_
5220_
5221_
5222_
5223_
5224_
5225_
5226_
5227_
5228_
5229_
5230_
5231_
5232_
5233_
5234_
5235_
5236_
5237_
5238_
5239_
5240_
5241_
5242_
5243_
5244_
5245_
5246_
5247_
5248_
5249_
5250_
5251_
5252_
5253_
5254_
5255_
5256_
5257_
5258_
5259_
5260_
5261_
5262_
5263_
5264_
5265_
5266_
5267_
5268_
5269_
5270_
5271_
5272_
5273_
5274_
5275_
5276_
5277_
5278_
5279_
5280_
5281_
5282_
5283_
5284_
5285_
5286_
5287_
5288_
5289_
5290_
5291_
5292_
5293_
5294_
5295_
5296_
5297_
5298_
5299_
5300_
5301_
5302_
5303_
5304_
5305_
5306_
5307_
5308_
5309_
5310_
5311_
5312_
5313_
5314_
5315_
5316_
5317_
5318_
5319_
5320_
5321_
5322_
5323_
5324_
5325_
5326_
5327_
5328_
5329_
5330_
5331_
5332_
5333_
5334_
5335_
5336_
5337_
5338_
5339_
5340_
5341_
5342_
5343_
5344_
5345_
5346_
5347_
5348_
5349_
5350_
5351_
5352_
5353_
5354_
5355_
5356_
5357_
5358_
5359_
5360_
5361_
5362_
5363_
5364_
5365_
5366_
5367_
5368_
5369_
5370_
5371_
5372_
5373_
5374_
5375_
5376_
5377_
5378_
5379_
5380_
5381_
5382_
5383_
5384_
5385_
5386_
5387_
5388_
5389_
5390_
5391_
5392_
5393_
5394_
5395_
5396_
5397_
5398_
5399_
5400_
5401_
5402_
5403_
5404_
5405_
5406_
5407_
5408_
5409_
5410_
5411_
5412_
5413_
5414_
5415_
5416_
5417_
5418_
5419_
5420_
5421_
5422_
5423_
5424_
5425_
5426_
5427_
5428_
5429_
5430_
5431_
5432_
5433_
5434_
5435_
5436_
5437_
5438_
5439_
5440_
5441_
5442_
5443_
5444_
5445_
5446_
5447_
5448_
5449_
5450_
5451_
5452_
5453_
5454_
5455_
5456_
5457_
5458_
5459_
5460_
5461_
5462_
5463_
5464_
5465_
5466_
5467_
5468_
5469_
5470_
5471_
5472_
5473_
5474_
5475_
5476_
5477_
5478_
5479_
5480_
5481_
5482_
5483_
5484_
5485_
5486_
5487_
5488_
5489_
5490_
5491_
5492_
5493_
5494_
5495_
5496_
5497_
5498_
5499_
5500_
5501_
5502_
5503_
5504_
5505_
5506_
5507_
5508_
5509_
5510_
5511_
5512_
5513_
5514_
5515_
5516_
5517_
5518_
5519_
5520_
5521_
5522_
5523_
5524_
5525_
5526_
5527_
5528_
5529_
5530_
5531_
5532_
5533_
5534_
5535_
5536_
5537_
5538_
5539_
5540_
5541_
5542_
5543_
5544_
5545_
5546_
5547_
5548_
5549_
5550_
5551_
5552_
5553_
5554_
5555_
5556_
5557_
5558_
5559_
5560_
5561_
5562_
5563_
5564_
5565_
5566_
5567_
5568_
5569_
5570_
5571_
5572_
5573_
5574_
5575_
5576_
5577_
5578_
5579_
5580_
5581_
5582_
5583_
5584_
5585_
5586_
5587_
5588_
5589_
5590_
5591_
5592_
5593_
5594_
5595_
5596_
5597_
5598_
5599_
5600_
5601_
5602_
5603_
5604_
5605_
5606_
5607_
5608_
5609_
5610_
5611_
5612_
5613_
5614_
5615_
5616_
5617_
5618_
5619_
5620_
5621_
5622_
5623_
5624_
5625_
5626_
5627_
5628_
5629_
5630_
5631_
5632_
5633_
5634_
5635_
5636_
5637_
5638_
5639_
5640_
5641_
5642_
5643_
5644_
5645_
5646_
5647_
5648_
5649_
5650_
5651_
5652_
5653_
5654_
5655_
5656_
5657_
5658_
5659_
5660_
5661_
5662_
5663_
5664_
5665_
5666_
5667_
5668_
5669_
5670_
5671_
5672_
5673_
5674_
5675_
5676_
5677_
5678_
5679_
5680_
5681_
5682_
5683_
5684_
5685_
5686_
5687_
5688_
5689_
5690_
5691_
5692_
5693_
5694_
5695_
5696_
5697_
5698_
5699_
5700_
5701_
5702_
5703_
5704_
5705_
5706_
5707_
5708_
5709_
5710_
5711_
5712_
5713_
5714_
5715_
5716_
5717_
5718_
5719_
5720_
5721_
5722_
5723_
5724_
5725_
5726_
5727_
5728_
5729_
5730_
5731_
5732_
5733_
5734_
5735_
5736_
5737_
5738_
5739_
5740_
5741_
5742_
5743_
5744_
5745_
5746_
5747_
5748_
5749_
5750_
5751_
5752_
5753_
5754_
5755_
5756_
5757_
5758_
5759_
5760_
5761_
5762_
5763_
5764_
5765_
5766_
5767_
5768_
5769_
5770_
5771_
5772_
5773_
5774_
5775_
5776_
5777_
5778_
5779_
5780_
5781_
5782_
5783_
5784_
5785_
5786_
5787_
5788_
5789_
5790_
5791_
5792_
5793_
5794_
5795_
5796_
5797_
5798_
5799_
5800_
5801_
5802_
5803_
5804_
5805_
5806_
5807_
5808_
5809_
5810_
5811_
5812_
5813_
5814_
5815_
5816_
5817_
5818_
5819_
5820_
5821_
5822_
5823_
5824_
5825_
5826_
5827_
5828_
5829_
5830_
5831_
5832_
5833_
5834_
5835_
5836_
5837_
5838_
5839_
5840_
5841_
5842_
5843_
5844_
5845_
5846_
5847_
5848_
5849_
5850_
5851_
5852_
5853_
5854_
5855_
5856_
5857_
5858_
5859_
5860_
5861_
5862_
5863_
5864_
5865_
5866_
5867_
5868_
5869_
5870_
5871_
5872_
5873_
5874_
5875_
5876_
5877_
5878_
5879_
5880_
5881_
5882_
5883_
5884_
5885_
5886_
5887_
5888_
5889_
5890_
5891_
5892_
5893_
5894_
5895_
5896_
5897_
5898_
5899_
5900_
5901_
5902_
5903_
5904_
5905_
5906_
5907_
5908_
5909_
5910_
5911_
5912_
5913_
5914_
5915_
5916_
5917_
5918_
5919_
5920_
5921_
5922_
5923_
5924_
5925_
5926_
5927_
5928_
5929_
5930_
5931_
5932_
5933_
5934_
5935_
5936_
5937_
5938_
5939_
5940_
5941_
5942_
5943_
5944_
5945_
5946_
5947_
5948_
5949_
5950_
5951_
5952_
5953_
5954_
5955_
5956_
5957_
5958_
5959_
5960_
5961_
5962_
5963_
5964_
5965_
5966_
5967_
5968_
5969_
5970_
5971_
5972_
5973_
5974_
5975_
5976_
5977_
5978_
5979_
5980_
5981_
5982_
5983_
5984_
5985_
5986_
5987_
5988_
5989_
5990_
5991_
5992_
5993_
5994_
5995_
5996_
5997_
5998_
5999_
6000_
6001_
6002_
6003_
6004_
6005_
6006_
6007_
6008_
6009_
6010_
6011_
6012_
6013_
6014_
6015_
6016_
6017_
6018_
6019_
6020_
6021_
6022_
6023_
6024_
6025_
6026_
6027_
6028_
6029_
6030_
6031_
6032_
6033_
6034_
6035_
6036_
6037_
6038_
6039_
6040_
6041_
6042_
6043_
6044_
6045_
6046_
6047_
6048_
6049_
6050_
6051_
6052_
6053_
6054_
6055_
6056_
6057_
6058_
6059_
6060_
6061_
6062_
6063_
6064_
6065_
6066_
6067_
6068_
6069_
6070_
6071_
6072_
6073_
6074_
6075_
6076_
6077_
6078_
6079_
6080_
6081_
6082_
6083_
6084_
6085_
6086_
6087_
6088_
6089_
6090_
6091_
6092_
6093_
6094_
6095_
6096_
6097_
6098_
6099_
6100_
6101_
6102_
6103_
6104_
6105_
6106_
6107_
6108_
6109_
6110_
6111_
6112_
6113_
6114_
6115_
6116_
6117_
6118_
6119_
6120_
6121_
6122_
6123_
6124_
6125_
6126_
6127_
6128_
6129_
6130_
6131_
6132_
6133_
6134_
6135_
6136_
6137_
6138_
6139_
6140_
6141_
6142_
6143_
6144_
6145_
6146_
6147_
6148_
6149_
6150_
6151_
6152_
6153_
6154_
6155_
6156_
6157_
6158_
6159_
6160_
6161_
6162_
6163_
6164_
6165_
6166_
6167_
6168_
6169_
6170_
6171_
6172_
6173_
6174_
6175_
6176_
6177_
6178_
6179_
6180_
6181_
6182_
6183_
6184_
6185_
6186_
6187_
6188_
6189_
6190_
6191_
6192_
6193_
6194_
6195_
6196_
6197_
6198_
6199_
6200_
6201_
6202_
6203_
6204_
6205_
6206_
6207_
6208_
6209_
6210_
6211_
6212_
6213_
6214_
6215_
6216_
6217_
6218_
6219_
6220_
6221_
6222_
6223_
6224_
6225_
6226_
6227_
6228_
6229_
6230_
6231_
6232_
6233_
6234_
6235_
6236_
6237_
6238_
6239_
6240_
6241_
6242_
6243_
6244_
6245_
6246_
6247_
6248_
6249_
6250_
6251_
6252_
6253_
6254_
6255_
6256_
6257_
6258_
6259_
6260_
6261_
6262_
6263_
6264_
6265_
6266_
6267_
6268_
6269_
6270_
6271_
6272_
6273_
6274_
6275_
6276_
6277_
6278_
6279_
6280_
6281_
6282_
6283_
6284_
6285_
6286_
6287_
6288_
6289_
6290_
6291_
6292_
6293_
6294_
6295_
6296_
6297_
6298_
6299_
6300_
6301_
6302_
6303_
6304_
6305_
6306_
6307_
6308_
6309_
6310_
6311_
6312_
6313_
6314_
6315_
6316_
6317_
6318_
6319_
6320_
6321_
6322_
6323_
6324_
6325_
6326_
6327_
6328_
6329_
6330_
6331_
6332_
6333_
6334_
6335_
6336_
6337_
6338_
6339_
6340_
6341_
6342_
6343_
6344_
6345_
6346_
6347_
6348_
6349_
6350_
6351_
6352_
6353_
6354_
6355_
6356_
6357_
6358_
6359_
6360_
6361_
6362_
6363_
6364_
6365_
6366_
6367_
6368_
6369_
6370_
6371_
6372_
6373_
6374_
6375_
6376_
6377_
6378_
6379_
6380_
6381_
6382_
6383_
6384_
6385_
6386_
6387_
6388_
6389_
6390_
6391_
6392_
6393_
6394_
6395_
6396_
6397_
6398_
6399_
6400_
6401_
6402_
6403_
6404_
6405_
6406_
6407_
6408_
6409_
6410_
6411_
6412_
6413_
6414_
6415_
6416_
6417_
6418_
6419_
6420_
6421_
6422_
6423_
6424_
6425_
6426_
6427_
6428_
6429_
6430_
6431_
6432_
6433_
6434_
6435_
6436_
6437_
6438_
6439_
6440_
6441_
6442_
6443_
6444_
6445_
6446_
6447_
6448_
6449_
6450_
6451_
6452_
6453_
6454_
6455_
6456_
6457_
6458_
6459_
6460_
6461_
6462_
6463_
6464_
6465_
6466_
6467_
6468_
6469_
6470_
6471_
6472_
6473_
6474_
6475_
6476_
6477_
6478_
6479_
6480_
6481_
6482_
6483_
6484_
6485_
6486_
6487_
6488_
6489_
6490_
6491_
6492_
6493_
6494_
6495_
6496_
6497_
6498_
6499_
6500_
6501_
6502_
6503_
6504_
6505_
6506_
6507_
6508_
6509_
6510_
6511_
6512_
6513_
6514_
6515_
6516_
6517_
6518_
6519_
6520_
6521_
6522_
6523_
6524_
6525_
6526_
6527_
6528_
6529_
6530_
6531_
6532_
6533_
6534_
6535_
6536_
6537_
6538_
6539_
6540_
6541_
6542_
6543_
6544_
6545_
6546_
6547_
6548_
6549_
6550_
6551_
6552_
6553_
6554_
6555_
6556_
6557_
6558_
6559_
6560_
6561_
6562_
6563_
6564_
6565_
6566_
6567_
6568_
6569_
6570_
6571_
6572_
6573_
6574_
6575_
6576_
6577_
6578_
6579_
6580_
6581_
6582_
6583_
6584_
6585_
6586_
6587_
6588_
6589_
6590_
6591_
6592_
6593_
6594_
6595_
6596_
6597_
6598_
6599_
6600_
6601_
6602_
6603_
6604_
6605_
6606_
6607_
6608_
6609_
6610_
6611_
6612_
6613_
6614_
6615_
6616_
6617_
6618_
6619_
6620_
6621_
6622_
6623_
6624_
6625_
6626_
6627_
6628_
6629_
6630_
6631_
6632_
6633_
6634_
6635_
6636_
6637_
6638_
6639_
6640_
6641_
6642_
6643_
6644_
6645_
6646_
6647_
6648_
6649_
6650_
6651_
6652_
6653_
6654_
6655_
6656_
6657_
6658_
6659_
6660_
6661_
6662_
6663_
6664_
6665_
6666_
6667_
6668_
6669_
6670_
6671_
6672_
6673_
6674_
6675_
6676_
6677_
6678_
6679_
6680_
6681_
6682_
6683_
6684_
6685_
6686_
6687_
6688_
6689_
6690_
6691_
6692_
6693_
6694_
6695_
6696_
6697_
6698_
6699_
6700_
6701_
6702_
6703_
6704_
6705_
6706_
6707_
6708_
6709_
6710_
6711_
6712_
6713_
6714_
6715_
6716_
6717_
6718_
6719_
6720_
6721_
6722_
6723_
6724_
6725_
6726_
6727_
6728_
6729_
6730_
6731_
6732_
6733_
6734_
6735_
6736_
6737_
6738_
6739_
6740_
6741_
6742_
6743_
6744_
6745_
6746_
6747_
6748_
6749_
6750_
6751_
6752_
6753_
6754_
6755_
6756_
6757_
6758_
6759_
6760_
6761_
6762_
6763_
6764_
6765_
6766_
6767_
6768_
6769_
6770_
6771_
6772_
6773_
6774_
6775_
6776_
6777_
6778_
6779_
6780_
6781_
6782_
6783_
6784_
6785_
6786_
6787_
6788_
6789_
6790_
6791_
6792_
6793_
6794_
6795_
6796_
6797_
6798_
6799_
6800_
6801_
6802_
6803_
6804_
6805_
6806_
6807_
6808_
6809_
6810_
6811_
6812_
6813_
6814_
6815_
6816_
6817_
6818_
6819_
6820_
6821_
6822_
6823_
6824_
6825_
6826_
6827_
6828_
6829_
6830_
6831_
6832_
6833_
6834_
6835_
6836_
6837_
6838_
6839_
6840_
6841_
6842_
6843_
6844_
6845_
6846_
6847_
6848_
6849_
6850_
6851_
6852_
6853_
6854_
6855_
6856_
6857_
6858_
6859_
6860_
6861_
6862_
6863_
6864_
6865_
6866_
6867_
6868_
6869_
6870_
6871_
6872_
6873_
6874_
6875_
6876_
6877_
6878_
6879_
6880_
6881_
6882_
6883_
6884_
6885_
6886_
6887_
6888_
6889_
6890_
6891_
6892_
6893_
6894_
6895_
6896_
6897_
6898_
6899_
6900_
6901_
6902_
6903_
6904_
6905_
6906_
6907_
6908_
6909_
6910_
6911_
6912_
6913_
6914_
6915_
6916_
6917_
6918_
6919_
6920_
6921_
6922_
6923_
6924_
6925_
6926_
6927_
6928_
6929_
6930_
6931_
6932_
6933_
6934_
6935_
6936_
6937_
6938_
6939_
6940_
6941_
6942_
6943_
6944_
6945_
6946_
6947_
6948_
6949_
6950_
6951_
6952_
6953_
6954_
6955_
6956_
6957_
6958_
6959_
6960_
6961_
6962_
6963_
6964_
6965_
6966_
6967_
6968_
6969_
6970_
6971_
6972_
6973_
6974_
6975_
6976_
6977_
6978_
6979_
6980_
6981_
6982_
6983_
6984_
6985_
6986_
6987_
6988_
6989_
6990_
6991_
6992_
6993_
6994_
6995_
6996_
6997_
6998_
6999_
7000_
7001_
7002_
7003_
7004_
7005_
7006_
7007_
7008_
7009_
7010_
7011_
7012_
7013_
7014_
7015_
7016_
7017_
7018_
7019_
7020_
7021_
7022_
7023_
7024_
7025_
7026_
7027_
7028_
7029_
7030_
7031_
7032_
7033_
7034_
7035_
7036_
7037_
7038_
7039_
7040_
7041_
7042_
7043_
7044_
7045_
7046_
7047_
7048_
7049_
7050_
7051_
7052_
7053_
7054_
7055_
7056_
7057_
7058_
7059_
7060_
7061_
7062_
7063_
7064_
7065_
7066_
7067_
7068_
7069_
7070_
7071_
7072_
7073_
7074_
7075_
7076_
7077_
7078_
7079_
7080_
7081_
7082_
7083_
7084_
Mechanisms of Resistance to Regorafenib Hydrochloride
Acquired Resistance Mechanisms
Role of the Tumor Microenvironment in Resistance
The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells and extracellular components that surrounds a tumor. This intricate ecosystem, which includes stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM), plays a pivotal role in tumor progression, metastasis, and response to therapy. nih.govresearchgate.net Emerging evidence highlights the crucial involvement of the TME in mediating both intrinsic and acquired resistance to Regorafenib (B1684635) Hydrochloride. researchgate.netresearchgate.net The drug's own mechanism of action, particularly its anti-angiogenic effects, can paradoxically induce changes in the TME that foster resistance. researchgate.net
Hypoxia-Induced Resistance
A primary mechanism through which the TME contributes to Regorafenib resistance is the induction of hypoxia. researchgate.net Regorafenib inhibits key angiogenic pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.netpatsnap.com This anti-angiogenic activity, while intended to starve the tumor of its blood supply, can lead to vascular atrophy and subsequently, an insufficient oxygen microenvironment, or hypoxia. researchgate.net
Hypoxia triggers the activation of Hypoxia-Inducible Factors (HIFs), a family of transcription factors that orchestrate cellular adaptation to low oxygen levels. researchgate.netnih.gov The activation of HIFs initiates a cascade of downstream effects that collectively diminish the efficacy of Regorafenib. researchgate.netresearchgate.net These effects include promoting immunosuppression, further angiogenesis as a compensatory mechanism, and metastasis. researchgate.net Research has shown that a hypoxic environment can promote resistance to multi-kinase inhibitors like Regorafenib by upregulating the expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), which function as drug efflux pumps, actively removing the drug from cancer cells. researchgate.net
Stromal Cells and the Extracellular Matrix
The stromal component of the TME, particularly cancer-associated fibroblasts (CAFs), is instrumental in developing resistance. nih.govnih.gov CAFs are a key cell type within the TME that contributes to tumor growth and therapy resistance. researchgate.net In the hypoxic microenvironment induced by Regorafenib, fibroblasts can be activated to increase the secretion of collagen. researchgate.net This excessive collagen deposition leads to a stiffened, fibrotic stroma, which creates physical barriers that impair drug delivery and efficacy. researchgate.net Studies involving co-culture of liver tumor organoids with CAFs have demonstrated a decreased therapeutic efficiency of Regorafenib, underscoring the protective role of these stromal cells. nih.gov
Immunosuppressive Cellular Infiltrates
The TME is often characterized by a dense infiltration of immunosuppressive immune cells that dampen the anti-tumor immune response and contribute to therapeutic resistance. nih.gov These cell populations include Tumor-Associated Macrophages (TAMs), Myeloid-Derived Suppressor Cells (MDSCs), and regulatory T cells (Tregs). nih.gov
Tumor-Associated Macrophages (TAMs): TAMs are a major component of the TME and typically exhibit an M2-like phenotype, which is associated with promoting tumor angiogenesis, invasion, and metastasis. nih.gov They are implicated in resistance to anti-VEGF therapies. nih.gov While Regorafenib has been shown to inhibit TAM infiltration and promote a shift from the M2 to a more anti-tumoral M1 phenotype, the baseline presence and activity of these cells can constitute a resistance factor. nih.gov
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. nih.gov They are known to be involved in resistance to anti-VEGF treatments. nih.gov
Regulatory T cells (Tregs): Tregs are another key immunosuppressive cell type within the TME that inhibits anti-tumor immunity. nih.gov Regorafenib has been reported to reduce the infiltration of Tregs, suggesting that overcoming this aspect of the TME is part of its mechanism of action; however, a high density of Tregs can be a barrier to its efficacy. nih.gov
The table below summarizes the key components of the tumor microenvironment and their specific roles in mediating resistance to Regorafenib Hydrochloride.
| TME Component | Mechanism of Resistance | Key Research Findings |
| Hypoxia | Activation of Hypoxia-Inducible Factors (HIFs). researchgate.net | Leads to immunosuppression, angiogenesis, and metastasis; promotes overexpression of drug efflux pumps like ABCG2. researchgate.net |
| Cancer-Associated Fibroblasts (CAFs) | Increased collagen secretion leading to a stiffened stroma. researchgate.net | Impairs drug delivery and efficacy; co-culture with CAFs reduces Regorafenib's effectiveness in tumor organoids. researchgate.netnih.gov |
| Tumor-Associated Macrophages (TAMs) | Promotion of tumor invasion, metastasis, and angiogenesis. nih.gov | Regorafenib can inhibit TAM infiltration and repolarize them to an anti-tumor M1 phenotype. nih.gov |
| Myeloid-Derived Suppressor Cells (MDSCs) | Potent immunosuppressive functions. nih.gov | Implicated in resistance to anti-VEGF therapies; Regorafenib combinations can decrease MDSC accumulation. nih.gov |
| Regulatory T cells (Tregs) | Suppression of anti-tumor immunity. nih.gov | High Treg density is a barrier to efficacy; Regorafenib can reduce Treg infiltration. nih.gov |
Phenotypic Plasticity and EMT
Long-term exposure to Regorafenib can induce a phenotype switch in cancer cells, notably the epithelial-mesenchymal transition (EMT). nih.govmdpi.com EMT is a process where epithelial cells lose their characteristics and acquire mesenchymal features, leading to increased motility and invasiveness. nih.gov This transition is a well-documented mechanism of acquired drug resistance. nih.gov Studies on colorectal cancer cell lines have shown that prolonged treatment with Regorafenib can trigger EMT, resulting in a more aggressive and resistant phenotype. mdpi.comnih.gov This process is often associated with the activation of alternative survival signaling pathways, such as the PI3K/AKT pathway, which can bypass the kinase inhibition exerted by Regorafenib. nih.govmdpi.com
The table below details research findings on the induction of EMT as a resistance mechanism to Regorafenib.
| Cell Line Model | Duration of Exposure | Observed Phenotype | Associated Molecular Changes |
| HCT-116 (Colorectal Cancer) | Long-term (12 months) | Acquired resistance, increased migration and invasion (EMT). mdpi.comnih.gov | Activation of the PI3K/AKT pathway; increased expression of key EMT factors. nih.govmdpi.com |
| SW480 (Colorectal Cancer) | Long-term (12 months) | Induced a stable therapy-induced senescence (TIS) phenotype rather than EMT. mdpi.comnih.gov | Drop in phosphorylation of ERK and AKT. nih.govmdpi.com |
Biomarker Discovery and Validation in Regorafenib Hydrochloride Therapy
Predictive Biomarkers of Therapeutic Response
The identification of reliable biomarkers is crucial for personalizing Regorafenib (B1684635) Hydrochloride therapy, ensuring that patients most likely to benefit are selected for treatment, thereby maximizing efficacy and minimizing unnecessary toxicity. ascopubs.orgcarislifesciences.com Research has focused on a variety of molecular markers, from genomic alterations to circulating proteins and microRNAs, to predict clinical outcomes.
Genomic and Transcriptomic Biomarkers (e.g., KRAS, PIK3CA, BRAF mutation status)
Initial investigations into common oncogenic mutations in colorectal cancer (CRC) have explored their utility as predictive biomarkers for regorafenib.
BRAF Mutation Status : Regorafenib is a known inhibitor of the BRAF kinase. drugbank.comapexbt.com Its efficacy in patients with BRAF-mutant tumors is an area of active investigation. Due to the low number of patients with BRAF mutations in the CORRECT trial, this subgroup was not analyzed for predictive value. theoncologynurse.com However, case reports have suggested that regorafenib may induce long-lasting responses in patients with rare, non-V600E BRAF mutations. researchgate.net A study from the Targeted Agent and Profiling Utilization Registry (TAPUR) did not find a significant signal of activity for regorafenib in patients with various solid tumors harboring BRAF alterations, though it suggested further study is warranted for tumors with class II/III BRAF mutations, against which approved BRAF inhibitors are not effective. nih.govduke.edu
| Biomarker | Finding | Clinical Implication | Source |
|---|---|---|---|
| KRAS Mutation | Benefit with regorafenib was observed regardless of KRAS mutation status in the CORRECT trial. In vitro studies suggest potential resistance in mutant cells. | Currently, KRAS status is not used to select patients for regorafenib therapy. theoncologynurse.comnih.gov | theoncologynurse.comnih.gov |
| PIK3CA Mutation | The CORRECT trial analysis did not find PIK3CA mutations to be predictive of clinical benefit. | PIK3CA status does not currently guide regorafenib treatment decisions. | theoncologynurse.com |
| BRAF Mutation | Regorafenib inhibits BRAF, but its predictive value is unclear. Some evidence suggests potential activity in rare non-V600E mutations. | Further research is needed to determine the role of BRAF status in predicting response. researchgate.netnih.gov | theoncologynurse.comresearchgate.netnih.gov |
| Transcriptomic Signatures | Predictive models identified gene expression signatures (ZNF441, CCDC82, etc.) associated with response. | These signatures hold potential for future patient stratification but require further validation. | ascopubs.orgcarislifesciences.com |
Angiogenesis-Related Biomarkers (e.g., TIE1, VEGF family ligands, soluble VEGFR2)
Given that regorafenib's mechanism of action includes potent anti-angiogenic activity through inhibition of VEGFR and TIE2 kinases, biomarkers related to this pathway have been extensively studied. drugbank.commdpi.comoncotarget.com
TIE1 and VEGF Family : Several clinical trials have investigated the link between regorafenib response and angiogenesis biomarkers in the blood. nih.gov High plasma levels of TIE1 (tyrosine kinase with immunoglobulin-like and EGF-like domains 1) have been associated with clinical benefit in patients with metastatic CRC. nih.govresearchgate.net Conversely, lower levels of soluble VEGF receptor 2 (sVEGFR2) and TIE-1 have also been linked to response. nih.govresearchgate.net Additionally, higher concentrations of VEGF family ligands, such as placental growth factor (PlGF), have been associated with a positive response to regorafenib. nih.gov
Circulating Biomarkers : A retrospective analysis of the CORRECT trial explored various plasma proteins. This analysis confirmed that high baseline levels of TIE1 and low levels of VEGF-A were associated with better outcomes for patients treated with regorafenib. oncotarget.com
| Biomarker | Association with Regorafenib Response | Source |
|---|---|---|
| High TIE1 | Associated with clinical benefit. nih.govresearchgate.net | nih.govresearchgate.net |
| Low soluble VEGFR2 | Associated with response. | nih.govresearchgate.net |
| High VEGF family ligands (e.g., PIGF) | Associated with response. | nih.gov |
| Low VEGF-A | Associated with better outcomes. | oncotarget.com |
MicroRNAs (miRNAs) as Predictive Markers
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression and are involved in key cellular processes like angiogenesis and proliferation. wjgnet.com Their stability and detectability in bodily fluids make them attractive biomarker candidates. nih.govwjgnet.com
Several studies have identified specific miRNAs that may predict the efficacy or toxicity of regorafenib:
miR-34a : In CRC cell lines, regorafenib was shown to upregulate the tumor suppressor miR-34a, which targets the WNT/β-catenin pathway, thereby reducing cancer stemness. nih.gov
miR-30a-5p : A downregulation of miR-30a-5p was observed in regorafenib-resistant CRC tumorspheres. nih.gov
Circulating miRNAs : One study validated 18 different miRNAs in serum and primary tumors as potential predictive biomarkers. nih.gov For instance, high serum levels of miR-185-5p were associated with a favorable response to treatment, while serum levels of miR-126-3p and miR-152-3p were linked to treatment toxicity. nih.govcore.ac.uk
miR-21 : Research suggests that regorafenib may exert some of its anti-cancer effects by directly binding to the pre-element of miR-21, an oncogenic miRNA, preventing its maturation. nih.gov
HCC-related miRNAs : In hepatocellular carcinoma (HCC) cell lines, regorafenib treatment significantly altered the expression of numerous miRNAs, with some identified as tumor suppressors that decrease cyclin D1 expression. mdpi.comnih.govresearchgate.net
Single Nucleotide Polymorphisms (SNPs) in Angiogenic Genes
Genetic variations in genes involved in the angiogenesis pathway can influence a patient's response to anti-angiogenic therapies like regorafenib. mdpi.comnih.gov
VEGFR1 SNP : High levels of the rs7993418 SNP in the VEGFR1 gene were associated with a favorable treatment response. nih.govcore.ac.uk
TIE2 SNP : An exploratory analysis of the CORRECT trial suggested that the SNP rs7024233 in the TIE2 gene might have some predictive value. nih.govresearchgate.net
Expression of Specific Genes (e.g., Notch 1, EPHA2, UGT1A1, MAPK11, KIT, CYP2B6)
The expression levels of specific genes, either in the tumor or systemically, can also serve as biomarkers for regorafenib therapy.
Notch 1 : The Notch signaling pathway is involved in cellular proliferation, differentiation, and apoptosis. nih.gov Research has shown that Notch 1 can mediate resistance to regorafenib in CRC cells. nih.gov Consequently, low expression levels of Notch 1 in primary tumors have been validated as a predictive biomarker for a favorable response to regorafenib. nih.govcore.ac.uk
EphA2 : Regorafenib is known to inhibit the Eph2A receptor tyrosine kinase. drugbank.com
UGT1A1 : Regorafenib's active metabolites, M2 and M5, are known to inhibit UGT1A1 in vitro. fda.gov UGT1A9 is also involved in the metabolism of regorafenib. fda.gov The patient's metabolic capacity related to these enzymes could influence drug exposure and response.
KIT : The KIT proto-oncogene, a receptor tyrosine kinase, is a direct target of regorafenib. drugbank.comapexbt.comnih.govselleckchem.comselleckchem.cominvivochem.net Its potent inhibition of both wild-type and mutant KIT contributes to its therapeutic effect, particularly in gastrointestinal stromal tumors (GIST). apexbt.comselleckchem.comselleckchem.com
CYP2B6 : The active metabolites of regorafenib can inhibit several cytochrome P450 enzymes, including CYP2B6, which is involved in drug metabolism. fda.govnih.gov This interaction could affect the pharmacokinetics of regorafenib and concomitant medications.
Proliferation Indices and Bcl-2 Family Protein Dynamics
Markers of cell proliferation and apoptosis are fundamental to cancer therapy and have been evaluated in the context of regorafenib treatment.
Proliferation Indices : In vivo studies using xenograft models of CRC have shown that treatment with regorafenib leads to a reduction in the proliferation marker Ki67, particularly in KRAS wild-type tumors compared to mutant variants. nih.gov In hepatocellular carcinoma, regorafenib has been shown to suppress cell proliferation by inducing G0/G1 cell cycle arrest and downregulating cyclin D1. mdpi.comnih.govresearchgate.net
Bcl-2 Family Protein Dynamics : The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. The dynamic interplay between anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins determines a cell's fate. nih.gov Studies have shown that regorafenib can alter the expression of these proteins. medchemexpress.com
In hepatocellular carcinoma cells, regorafenib treatment increases the BCL-2/MCL-1 ratio. nih.gov This alteration suggests that the BCL-2 profile can determine sensitivity or resistance to regorafenib. nih.govresearchgate.net
In CRC models, regorafenib has been observed to induce an increase in BCL-2 expression, which may be a mechanism of drug resistance. researchgate.net This finding suggests that combining regorafenib with a Bcl-2 antagonist like venetoclax (B612062) could be a synergistic therapeutic strategy. nih.gov
Phosphorylated Acetyl-CoA Carboxylase (pACC) as a Metabolism-Associated Biomarker
Preclinical studies suggest that antiangiogenic therapies can alter tumor metabolism, notably by activating the AMP-activated protein kinase (AMPK) pathway. aacrjournals.orgnih.gov This has led to investigations into metabolism-related biomarkers for predicting benefit from regorafenib. Phosphorylated acetyl-CoA carboxylase (pACC), a direct target of AMPK activity, has emerged as a significant predictive biomarker in the context of relapsed glioblastoma (GBM). aacrjournals.org
| pACC Status | Treatment Arm | Median Overall Survival (OS) | 95% Confidence Interval (CI) | Hazard Ratio (HR) |
|---|---|---|---|---|
| Positive | Regorafenib | 9.3 months | 5.6–13.2 months | 0.37 |
| Lomustine | 5.5 months | 4.2–6.6 months |
Biomarkers of Toxicity and Adverse Event Management
Identifying patients at risk for significant toxicity is crucial for managing treatment with regorafenib. Research has explored various biomarkers, including circulating microRNAs (miRNAs) and genetic polymorphisms, that may predict the likelihood of adverse events. nih.govuzh.ch
A study investigating blood biomarkers in frail metastatic colorectal cancer (mCRC) patients treated with regorafenib identified several miRNAs associated with treatment toxicity. nih.govresearchgate.net Specifically, higher serum levels of miR-126-3p and miR-152-3p were linked to the occurrence of toxicity. nih.govcore.ac.uk Furthermore, the expression of miR-92a-1-5p in primary tumor tissue was also associated with the development of adverse events. nih.govresearchgate.net Another miRNA, miR-362-3p, was specifically associated with asthenia. nih.govcore.ac.uk
Genetic factors may also play a role in drug metabolism and toxicity. Regorafenib is metabolized by the enzymes UGT1A9 and CYP3A4. nih.gov A case report of severe hepatotoxicity highlighted the potential importance of genetic variants in enzymes involved in regorafenib metabolization, such as UGT1A1, UGT1A7, and UGT1A9, as potential predictive markers for liver toxicity. uzh.ch The most frequently reported grade 3 or higher adverse events in clinical trials include hand-foot skin reaction (HFSR), fatigue, hypertension, diarrhea, and hyperbilirubinemia. nih.govdovepress.com
Table 2: Potential Biomarkers for Regorafenib-Associated Toxicity
| Biomarker | Sample Type | Associated Toxicity | Source |
|---|---|---|---|
| miR-126-3p | Serum | General Treatment Toxicity | nih.govcore.ac.uk |
| miR-152-3p | Serum | General Treatment Toxicity | nih.govcore.ac.uk |
| miR-92a-1-5p | Primary Tumor Tissue | General Treatment Toxicity | nih.govresearchgate.net |
| miR-362-3p | Serum | Asthenia | nih.govcore.ac.uk |
| UGT1A1, UGT1A7, UGT1A9 Variants | Germline DNA | Hepatotoxicity | uzh.ch |
Circulating Biomarkers (e.g., circulating tumor DNA, serum proteins, miRNAs)
Liquid biopsies, which analyze biomarkers in bodily fluids like blood, offer a non-invasive way to monitor tumor dynamics and treatment response. e-crt.orgnih.gov Key circulating biomarkers investigated for regorafenib therapy include circulating tumor DNA (ctDNA), serum proteins, and microRNAs (miRNAs).
The dynamics of ctDNA during treatment are particularly informative. A reduction in the total ctDNA burden, often measured as the sum of variant allele frequencies (VAF), can predict treatment outcomes. nih.gov One prospective study found that a reduction in the sum of VAF of 50% or more after two cycles of regorafenib was associated with a higher disease control rate, longer PFS (6.1 vs. 2.7 months), and longer OS (11.3 vs. 5.9 months). e-crt.orgnih.gov Conversely, an early increase in ctDNA levels at day 14 of treatment has been associated with significantly worse clinical outcomes, suggesting it can identify patients unlikely to benefit from the therapy. aacrjournals.org While ctDNA levels are prognostic, the clinical benefit of regorafenib appears to be consistent regardless of the KRAS or PIK3CA mutation status detected in the plasma. e-crt.orgnih.gov
Table 3: ctDNA as a Biomarker in Regorafenib Therapy for mCRC
| ctDNA Parameter | Finding | Associated Outcome | Source |
|---|---|---|---|
| High Baseline cfDNA/ctDNA | Prognostic for poor outcome | Worse PFS and OS | e-crt.orgnih.govnih.gov |
| ≥50% Reduction in Sum(VAF) after 2 cycles | Predictive of response | Improved DCR, PFS, and OS | nih.gov |
| Increase in ctDNA at Day 14 | Predictive of non-response | Worse PFS and OS | aacrjournals.org |
| Baseline KRAS/PIK3CA Mutation Status | Not predictive of benefit | Regorafenib benefit was independent of status | e-crt.orgnih.gov |
Serum Proteins: Exploratory analyses of plasma proteins have identified several candidates that may predict regorafenib efficacy. In a retrospective analysis of the RESORCE trial for hepatocellular carcinoma (HCC), decreased baseline plasma concentrations of five proteins involved in inflammation or carcinogenesis were significantly associated with increased OS in patients receiving regorafenib. mdedge.comub.edu These proteins were angiopoietin 1, cystatin B, latency-associated peptide of transforming growth factor beta 1 (LAP-TGF-beta 1), oxidized low-density lipoprotein receptor 1 (OLR1), and C-C motif chemokine ligand 3 (CCL3). ub.edu In mCRC, a study identified Vascular Cell Adhesion Molecule-1 (VCAM-1) as a potential predictive biomarker for both PFS and OS benefit from regorafenib. aacrjournals.org Patients with high baseline VCAM-1 levels had shorter OS but appeared to derive more benefit from regorafenib compared to placebo. aacrjournals.org
MicroRNAs (miRNAs): Circulating miRNAs are stable, easily detectable molecules that can serve as biomarkers for disease and treatment response. nih.gov In mCRC, large-scale expression analysis identified MIR652-3p as a biomarker of clinical benefit to regorafenib. aacrjournals.orgnih.gov Another study found that high serum levels of miR-185-5p were associated with a favorable response to treatment in frail mCRC patients. nih.govcore.ac.uk In HCC, an analysis of the RESORCE trial identified nine plasma miRNAs (MIR30A, MIR122, MIR125B, MIR200A, MIR374B, MIR15B, MIR107, MIR320, and MIR645) whose levels correlated with improved OS on regorafenib. mdedge.comnih.gov
Table 4: Circulating Protein and miRNA Biomarkers for Regorafenib
| Cancer Type | Biomarker Class | Biomarker Name | Association with Regorafenib Benefit | Source |
|---|---|---|---|---|
| mCRC | Protein | VCAM-1 (high baseline) | Predictive of PFS and OS benefit | aacrjournals.org |
| miRNA | MIR652-3p, miR-185-5p (high baseline) | Associated with clinical benefit/favorable response | nih.govaacrjournals.orgnih.gov | |
| HCC | Protein | ANG-1, Cystatin B, LAP-TGF-beta 1, OLR1, CCL3 (low baseline) | Associated with increased OS | mdedge.comub.edu |
| miRNA | MIR30A, MIR122, MIR125B, MIR200A, MIR374B, MIR15B, MIR107, MIR320, MIR645 | Associated with increased OS | mdedge.comnih.gov |
Methodologies for Biomarker Identification: Omics Approaches and Systems Biology
The discovery of the aforementioned biomarkers relies on sophisticated high-throughput methodologies and integrated analytical approaches.
Omics Approaches: A variety of "omics" technologies are employed to conduct broad, exploratory analyses at the DNA, RNA, and protein levels. mdedge.comnih.gov
Genomics and Transcriptomics: Next-generation sequencing (NGS) is widely used to analyze the mutational landscape of both archival tumor tissue and ctDNA. e-crt.orgnih.gov This allows for the identification of tumor-specific mutations and the monitoring of their changes over time. aacrjournals.org For more targeted analysis of specific mutations in ctDNA, droplet digital PCR (ddPCR) is a highly sensitive method. aacrjournals.orgasco.org For RNA analysis, miRNA profiling can be performed using platforms like NanoString nCounter or through microRNA array profiling with RT-qPCR to screen hundreds of miRNAs simultaneously. nih.govaacrjournals.orgnih.gov
Proteomics: Plasma protein biomarker discovery often utilizes multiplex immunoassays (like the DiscoveryMAP platform) or enzyme-linked immunosorbent assays (ELISA) to quantify the levels of hundreds of proteins at once. mdedge.comub.edu
Systems Biology: A systems biology approach integrates multi-omics data from various sources to build comprehensive models of drug response and resistance. rcsi.com This can involve establishing preclinical platforms with molecularly subtyped cell line xenografts (CDXs) and patient-derived xenografts (PDXs). rcsi.com By treating these models with regorafenib and applying multi-omic strategies (e.g., differential gene expression analysis), researchers can identify mechanisms of resistance and novel biomarkers. rcsi.com This methodology allows for the investigation of subtype-specific responses and the use of computational models, such as those analyzing protein networks (e.g., BCL2 proteins), to predict treatment response within specific molecularly defined groups. rcsi.com This integrated approach is crucial for understanding the complex mechanisms underlying the effects of multi-targeted inhibitors like regorafenib and for identifying more robust and clinically relevant biomarkers. rcsi.com
Pharmacological Research on Regorafenib Hydrochloride
Drug Metabolism and Pharmacokinetics
Regorafenib (B1684635) is metabolized predominantly in the liver through oxidative metabolism mediated by the cytochrome P450 enzyme system, specifically CYP3A4. tga.gov.aufda.gov This enzymatic process is a primary pathway for the biotransformation of regorafenib and leads to the formation of several metabolites. fda.govresearchgate.net Among these, the N-oxide metabolite (M-2) and the N-oxide and N-desmethyl metabolite (M-5) are the most significant. researchgate.net The activity of CYP3A4 is crucial in determining the plasma concentrations of both the parent drug and its subsequent metabolites. nih.gov Genetic polymorphisms in the CYP3A4 gene have been reported to potentially affect the metabolism of regorafenib in vitro. researchgate.net
In addition to oxidative metabolism, glucuronidation is another key pathway in the metabolism of regorafenib. tga.gov.au This process is primarily mediated by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase enzyme UGT1A9. tga.gov.audrugbank.comnih.gov UGT1A9 is responsible for conjugating regorafenib to form glucuronide metabolites, which facilitates their excretion. fda.gov Research has shown that UGT1A9 is expressed in the liver, small intestine, and kidney, with species and tissue differences observed in the rate of regorafenib glucuronidation. nih.gov For instance, the maximum velocity of this reaction was found to be higher in the kidney than in the liver in humans. nih.gov In vitro studies have also indicated that the active metabolites of regorafenib, M-2 and M-5, can inhibit UGT1A1 and UGT1A9. fda.gov
Two major circulating metabolites of regorafenib, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), have been identified and are considered pharmacologically active. tga.gov.audrugbank.com At steady state, the plasma concentrations of M-2 and M-5 are similar to those of the parent compound, regorafenib. tga.gov.audrugbank.comnih.gov
Regorafenib and its principal active metabolites, M-2 and M-5, are highly bound to human plasma proteins. drugbank.comnih.gov In vitro studies have determined the specific binding percentages for each compound. tga.gov.aunih.gov The high degree of protein binding is a critical characteristic, as only the unbound fraction of a drug is typically pharmacologically active. nih.gov Despite the high binding percentages, the estimated free plasma concentrations of regorafenib and M-2 have been shown to exceed the IC50 values for key targets like VEGFR2, suggesting they are primary contributors to the in vivo activity. nih.govnih.gov
| Compound | Human Plasma Protein Binding (%) |
|---|---|
| Regorafenib | 99.5% |
| Metabolite M-2 | 99.8% |
| Metabolite M-5 | 99.95% |
Data sourced from multiple references. tga.gov.audrugbank.comnih.govnih.gov
Drug-Drug Interactions
The metabolism of regorafenib primarily through CYP3A4 makes it susceptible to drug-drug interactions with inhibitors and inducers of this enzyme. rxlist.comoncologynewscentral.com
Strong CYP3A4 Inhibitors : Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole (B1673606), itraconazole, clarithromycin, grapefruit juice) can increase plasma concentrations of regorafenib while decreasing concentrations of the active metabolites M-2 and M-5. rxlist.comoncologynewscentral.com For example, the strong CYP3A4 inhibitor ketoconazole was shown to increase the area under the curve (AUC) of a single dose of regorafenib by 33% and decrease the AUCs of both M-2 and M-5 by approximately 93%. oncologynewscentral.com Such alterations may increase the risk of toxicity, and concomitant use should generally be avoided. rxlist.com
Strong CYP3A4 Inducers : Conversely, strong CYP3A4 inducers (e.g., rifampin, phenytoin, carbamazepine, St. John's wort) can decrease plasma concentrations of regorafenib, potentially reducing its efficacy. oncologynewscentral.comnih.gov
UGT1A1 Substrates : Regorafenib and its metabolites can inhibit UGT1A1. fda.gov Co-administration with drugs that are substrates of UGT1A1, such as irinotecan (B1672180), can lead to increased exposure to the substrate's active metabolite. One study noted a 44% increase in the AUC of SN-38, the active metabolite of irinotecan, when administered after regorafenib. oncologynewscentral.com
BCRP Substrates : In vitro data indicate that regorafenib is an inhibitor of the breast cancer resistance protein (BCRP) transporter. oncologynewscentral.com Concomitant use with BCRP substrates, such as rosuvastatin (B1679574), can significantly increase the plasma concentrations of the substrate drug. oncologynewscentral.com When rosuvastatin was given after 14 days of regorafenib, its peak plasma concentration and AUC increased by 4.6-fold and 3.8-fold, respectively. oncologynewscentral.com
| Interacting Agent Class | Example Agents | Effect on Regorafenib/Metabolites | Clinical Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Clarithromycin | Increase Regorafenib, Decrease M-2 & M-5 | Avoid concomitant use |
| Strong CYP3A4 Inducers | Rifampin, Phenytoin, Carbamazepine | Decrease Regorafenib | Avoid concomitant use |
| UGT1A1 Substrates | Irinotecan | Increased exposure to substrate's active metabolite (SN-38) | Monitor for toxicity |
| BCRP Substrates | Rosuvastatin, Methotrexate | Increased exposure to substrate drug | Monitor for toxicity |
Data sourced from multiple references. rxlist.comoncologynewscentral.comnih.gov
Interactions with CYP3A4 Inducers and Inhibitors
Regorafenib is metabolized primarily by the cytochrome P450 enzyme CYP3A4, as well as by uridine diphosphate (B83284) glucuronosyltransferase 1A9 (UGT1A9). journalofoncology.org Consequently, its plasma concentration is significantly affected by co-administration with substances that induce or inhibit CYP3A4.
Strong inducers of CYP3A4 can decrease the plasma concentration of regorafenib, potentially reducing its therapeutic effect. cancer.gov A clinical study demonstrated that the co-administration of rifampin, a strong CYP3A4 inducer, with a single dose of regorafenib resulted in a 50% decrease in the mean area under the curve (AUC) for regorafenib. nih.gov Conversely, the mean exposure to the active metabolite M-5 (N-oxide and N-desmethyl) increased by 264%, while the exposure to metabolite M-2 (N-oxide) was not significantly affected. nih.gov Examples of strong CYP3A4 inducers include rifampin, phenytoin, carbamazepine, phenobarbital, and St. John’s Wort. cancer.gov
Conversely, strong inhibitors of CYP3A4 can increase the plasma concentration of regorafenib. cancer.gov The co-administration of ketoconazole, a strong CYP3A4 inhibitor, with a single dose of regorafenib led to a 33% increase in the mean AUC of regorafenib. oncotarget.org This interaction also resulted in a substantial decrease in the mean AUC of the active metabolites M-2 and M-5 by approximately 90-93%. nih.govoncotarget.org Other strong CYP3A4 inhibitors include itraconazole, clarithromycin, and grapefruit juice. cancer.govcareacross.com Due to these interactions, the concurrent use of strong CYP3A4 inducers or inhibitors with regorafenib is generally avoided. careacross.com
Table 1: Effect of CYP3A4 Modulators on the Pharmacokinetics of Regorafenib and its Metabolites
| Co-administered Drug | CYP3A4 Role | Change in Regorafenib AUC | Change in M-2 AUC | Change in M-5 AUC |
|---|---|---|---|---|
| Rifampin | Strong Inducer | ↓ 50% nih.gov | No significant effect nih.gov | ↑ 264% nih.gov |
Interactions with UGT1A1 and UGT1A9 Substrates and Inhibitors (e.g., Irinotecan)
In addition to CYP3A4, regorafenib is also metabolized by UGT1A9. journalofoncology.org Furthermore, regorafenib and its active metabolite M-2 have been shown to be potent inhibitors of UGT1A1 and UGT1A9 in vitro. oncotarget.org This inhibitory action is clinically significant as it can increase the systemic exposure of other drugs that are substrates of these enzymes.
A notable example is the interaction with irinotecan. The active metabolite of irinotecan, SN-38, is primarily eliminated through glucuronidation by UGT1A1. By inhibiting this enzyme, regorafenib can lead to increased levels of SN-38, potentially enhancing its toxicity. oncotarget.org A clinical drug interaction study found that when irinotecan was administered five days after the last of seven daily doses of regorafenib, the mean AUC of irinotecan increased by 28%, and more significantly, the mean AUC of SN-38 increased by 44%. oncotarget.org
This interaction has been explored in combination therapies. A phase Ib study combining regorafenib with the FOLFIRI (5-fluorouracil, leucovorin, irinotecan) regimen noted an increased exposure of both irinotecan and SN-38. nih.gov While this may suggest a potential for synergistic anticancer effects, it also brings a higher risk of toxicity. oncotarget.orgnih.gov Another study combining regorafenib with irinotecan for metastatic gastro-oesophageal adenocarcinomas was stopped early due to increased toxicities in the combination arm, which was possibly attributable to this drug interaction. cancer.gov
Table 2: Effect of Regorafenib on the Pharmacokinetics of Irinotecan and its Active Metabolite SN-38
| Co-administered Drug | Analyte | Change in Mean AUC |
|---|---|---|
| Regorafenib | Irinotecan | ↑ 28% oncotarget.org |
Interactions with P-glycoprotein and BCRP Transporters
Regorafenib has been identified as an inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in vitro. oncotarget.orgcancernetwork.com These transporters play a crucial role in drug absorption, distribution, and elimination by pumping substrates out of cells. Inhibition of these transporters by regorafenib can lead to increased plasma concentrations of co-administered drugs that are their substrates. careacross.comcancernetwork.com
A clinical study was conducted to evaluate the in vivo effect of regorafenib on substrates of P-gp and BCRP. cancernetwork.com In the study, co-administration of regorafenib had no clinically relevant effect on the pharmacokinetics of digoxin (B3395198), a P-gp substrate. The mean AUC and maximum concentration (Cmax) of digoxin changed by less than 15%. cancernetwork.com
In contrast, the co-administration of regorafenib significantly increased the exposure to rosuvastatin, a BCRP substrate. cancernetwork.com The study reported a 3.8-fold increase in the mean AUC and a 4.6-fold increase in the Cmax of rosuvastatin when taken with regorafenib. cancernetwork.com This indicates a strong potential for clinically significant drug-drug interactions with other BCRP substrates, such as methotrexate, fluvastatin, and atorvastatin. careacross.comcancernetwork.com Research also suggests that regorafenib can reverse BCRP-mediated multidrug resistance in colon cancer cells by inhibiting the transporter's efflux function, thereby increasing the intracellular concentration of BCRP substrates like topotecan. cancer.govyoutube.com
While regorafenib itself inhibits these transporters, its active metabolites M-2 and M-5 are substrates of P-gp. journalofoncology.orgcareacross.com Furthermore, both P-gp and BCRP appear to restrict the accumulation of regorafenib and its metabolite M-2 in the brain and testes. oncotarget.org
Table 3: Effect of Regorafenib on the Pharmacokinetics of P-gp and BCRP Substrates
| Substrate | Transporter | Change in Mean AUC | Change in Mean Cmax |
|---|---|---|---|
| Digoxin | P-gp | ↑ 5% (LS Mean Ratio: 1.05) cancernetwork.com | ↑ 12% (LS Mean Ratio: 1.12) cancernetwork.com |
Potential for Interactions with Other Anticancer Agents
The immunomodulatory properties of regorafenib and its effects on the tumor microenvironment have provided a strong rationale for its combination with other anticancer agents, particularly immune checkpoint inhibitors (ICIs). nih.gov
Similarly, the combination of regorafenib and nivolumab (B1139203) has been studied in advanced gastric cancer and CRC. nih.govfrontiersin.org A phase 1b study in patients with MSS CRC demonstrated a manageable safety profile and significant antitumor activity. nih.gov Pharmacokinetic analyses from these studies have generally shown no unexpected drug-drug interactions between regorafenib and the ICIs. nih.gov
Regorafenib has also been studied in combination with other cytotoxic agents. Preclinical studies combining regorafenib with TAS-102 (trifluridine/tipiracil) have demonstrated synergistic effects in inhibiting tumor growth and reducing cancer stemness in various gastrointestinal cancer cell lines. nih.govoncotarget.org The combination was found to abrogate TAS-102-induced angiogenesis. nih.govoncotarget.org As mentioned previously, combination with the FOLFIRI regimen has also been explored, though concerns about increased toxicity due to the UGT1A1 interaction exist. nih.govnih.govascopubs.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Atorvastatin |
| Carbamazepine |
| Clarithromycin |
| Digoxin |
| 5-Fluorouracil |
| Fluvastatin |
| Irinotecan |
| Itraconazole |
| Ketoconazole |
| Leucovorin |
| Methotrexate |
| Nivolumab |
| Pembrolizumab |
| Phenobarbital |
| Phenytoin |
| Regorafenib |
| Rifampin |
| Rosuvastatin |
| SN-38 |
| St. John's Wort |
| TAS-102 (Trifluridine/Tipiracil) |
Broader Biological and Therapeutic Applications of Regorafenib Hydrochloride
Repurposing and Novel Therapeutic Indications
The unique mechanism of action of Regorafenib (B1684635) has prompted investigations into its efficacy in a range of diseases characterized by pathological cellular signaling.
Recent studies have identified Regorafenib as a potential senomorphic drug, which can attenuate the phenotypes of cellular senescence. This has led to its investigation in age-related diseases such as emphysema, a chronic obstructive lung disease. In murine models of elastase-induced emphysema, oral administration of Regorafenib was shown to prevent the development of the disease. nih.govbmbreports.org The therapeutic effect is attributed to the drug's anti-inflammatory properties, as it was found to reduce the recruitment of inflammatory cells, particularly macrophages and neutrophils, in bronchoalveolar lavage fluid. nih.govbohrium.com
Furthermore, treatment with Regorafenib resulted in the downregulation of inflammatory mediators, including interleukin (IL)-1β, IL-6, and CXCL1/KC. bohrium.com Mechanistically, Regorafenib is suggested to target several receptor tyrosine kinases, with downstream effects on signaling pathways such as AKT/mTOR, ERK/RSK, and JAK/STAT3. nih.gov By attenuating senescence and inflammation, Regorafenib may offer a novel therapeutic strategy for emphysema. nih.govresearchgate.net
| Finding | Observation | Reference |
|---|---|---|
| Inflammatory Cell Recruitment | Reduced recruitment of macrophages and neutrophils in bronchoalveolar lavage fluid. | nih.govbohrium.com |
| Inflammatory Mediators | Downregulation of IL-1β, IL-6, and CXCL1/KC. | bohrium.com |
| Signaling Pathways | Impact on AKT/mTOR, ERK/RSK, and JAK/STAT3 pathways. | nih.gov |
| Disease Progression | Attenuation of porcine pancreatic elastase-induced emphysema. | nih.govnih.gov |
Osteolytic diseases, such as osteoporosis and certain neoplastic bone metastases, are characterized by excessive activation of osteoclasts, the cells responsible for bone resorption. acs.org Research has indicated that Regorafenib may have a therapeutic role in these conditions by inhibiting osteoclast differentiation. acs.org In vitro studies using RAW 264.7 cells and bone marrow macrophages demonstrated that Regorafenib significantly inhibited osteoclast differentiation and bone resorption in a dose-dependent manner. acs.org
The mechanism behind this inhibition involves the modulation of key signaling pathways. Network pharmacology analysis identified that Regorafenib may act on osteoclast-related osteolytic diseases by modulating targets such as AKT1, CASP3, MMP9, and MAPK3. acs.org It has been shown to exert its protective effects by inhibiting the RANKL-induced NF-κB, NFAT, ERK, and p38 signaling pathways. acs.org These findings suggest that Regorafenib could be a potential therapeutic agent for treating osteoclast-related osteolytic diseases. acs.org
Investigations into Fertility and Reproductive System Effects
Preclinical studies have raised concerns regarding the impact of Regorafenib on fertility. Animal studies have indicated that Regorafenib can impair both male and female fertility. medscape.com Due to its mechanism of action and findings from animal studies, it is advised that this drug may cause fetal harm when administered to a pregnant woman. drugs.com
In animal models, Regorafenib has been shown to be embryolethal and teratogenic at exposures lower than those in humans at the recommended dose. drugs.com Observed malformations included cardiovascular, genitourinary, and skeletal defects. drugs.com Consequently, it is recommended that females of reproductive potential use effective contraception during treatment and for two months after the final dose. drugs.com Similarly, males with female partners of reproductive potential are advised to use effective contraception during the same period. drugs.com
| Aspect | Finding | Recommendation | Reference |
|---|---|---|---|
| Female Fertility | Potential for impairment based on animal studies. | Use of effective contraception during and for 2 months after treatment. | medscape.comdrugs.com |
| Male Fertility | Potential for impairment based on animal studies. | Use of effective contraception during and for 2 months after treatment. | medscape.comdrugs.com |
| Pregnancy | Can cause fetal harm; embryolethal and teratogenic in animals. | Avoid use during pregnancy. | drugs.com |
Effects on Senescence Induction and Modulation
Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in both aging and cancer. Regorafenib has demonstrated a dual role in the context of senescence, acting as both an inducer and an attenuator of this cellular process, depending on the biological context.
In the setting of colorectal cancer (CRC), treatment with Regorafenib has been shown to induce a senescence-like phenotype in some cancer cell lines. nih.gov This is characterized by altered cell morphology, a reduced growth rate, and increased activity of senescence-associated β-galactosidase (SA-β-Gal). nih.gov This induction of senescence may be a mechanism through which Regorafenib exerts its anti-tumor effects, but it has also been linked to the development of drug resistance. nih.gov
Conversely, in the context of age-related lung disease, Regorafenib has been identified as a senomorphic drug, meaning it can attenuate the characteristics of senescent cells. nih.govnih.gov In studies on human IMR-90 cells, sublethal doses of Regorafenib were effective in attenuating the phenotypes of senescence induced by various stimuli, including replicative stress and doxorubicin. nih.govnih.gov This senescence-attenuating effect was also observed in the lungs of mice, where Regorafenib treatment led to a slower progression of induced senescence. nih.govnih.gov This suggests a therapeutic potential for Regorafenib in modulating the effects of aging and age-related diseases. nih.govnih.gov
Future Directions and Emerging Research Avenues
Strategies to Overcome Regorafenib (B1684635) Hydrochloride Resistance
The development of resistance to Regorafenib Hydrochloride is a significant clinical challenge. Researchers are actively investigating the underlying mechanisms and developing strategies to counteract this phenomenon. One identified mechanism of resistance involves the induction of senescence and epithelial-mesenchymal transition (EMT) in colorectal cancer cells upon long-term exposure to the drug nih.gov.
Another key mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1, which actively efflux the drug from cancer cells, thereby reducing its intracellular concentration and efficacy. Studies have shown that Regorafenib itself can inhibit the function of the ABCB1 transporter, suggesting a potential for overcoming multidrug resistance. In preclinical models of resistant colorectal cancer, Regorafenib increased the intratumoral concentration of Paclitaxel, a substrate of ABCB1, and suppressed tumor growth nih.gov. This suggests a novel application for Regorafenib in combination with conventional chemotherapeutics to overcome resistance.
Further research is focused on identifying and targeting the specific signaling pathways that are activated in response to Regorafenib treatment, leading to resistance.
Rational Design of Combination Therapies
To enhance the therapeutic window of this compound, significant research is being directed towards the rational design of combination therapies. The multi-targeted nature of Regorafenib, inhibiting various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, provides a strong rationale for combining it with other therapeutic agents hematologyandoncology.netdovepress.comwikipedia.org.
Preclinical studies have demonstrated synergistic effects when Regorafenib is combined with other chemotherapeutic agents. For instance, the combination of TAS-102 (Trifluridine/Tipiracil) and Regorafenib has shown synergistic activity against multiple gastrointestinal cancers in vitro, including colorectal and gastric cancer oncotarget.net. This combination was found to overcome cancer stemness and inhibit trifluridine-induced angiogenesis and key signaling pathways like ERK1/2 and STAT3 oncotarget.net.
Furthermore, a computational model identified a synergistic relationship between Regorafenib and Methotrexate in KRAS-mutated non-small cell lung cancer cell lines, providing a basis for clinical investigation of this combination clinicaltrials.gov. In advanced gastric cancer, the combination of Regorafenib with Nivolumab (B1139203) and chemotherapy has shown promising clinical activity and safety in a phase 2 trial cancernetwork.com.
The table below summarizes key findings from studies on combination therapies involving this compound.
| Combination Agent | Cancer Type | Key Findings |
| Paclitaxel | Colorectal Cancer | Regorafenib reversed ABCB1-mediated multidrug resistance and increased intratumoral Paclitaxel concentration nih.gov. |
| TAS-102 (Trifluridine/Tipiracil) | Gastrointestinal Cancers | Synergistic activity observed in colorectal and gastric cancer cells, overcoming cancer stemness and inhibiting angiogenesis oncotarget.net. |
| Methotrexate | KRAS-mutated Non-Small Cell Lung Cancer | Synergistic effects identified through a computational model clinicaltrials.gov. |
| Nivolumab + Chemotherapy | HER2-negative Metastatic Esophagogastric Adenocarcinoma | Promising clinical activity and safety demonstrated in a phase 2 trial, with a median progression-free survival of 13.0 months cancernetwork.com. |
Development of Novel Predictive and Prognostic Biomarkers
A critical area of research is the identification of predictive and prognostic biomarkers to guide the use of this compound and select patients who are most likely to benefit. Various "omics" approaches are being employed to discover these biomarkers from tissue and blood samples mdpi.com.
Genomic analyses have also revealed potential biomarkers. For example, KRAS mutations were found to be enriched in mCRC lesions with intrinsic resistance to Regorafenib mdpi.com. In soft tissue sarcoma, however, extensive mutational analysis did not identify any predictive markers of Regorafenib efficacy, highlighting the need for further research in this area nih.gov.
The following table details some of the promising biomarkers being investigated for this compound therapy.
| Biomarker | Cancer Type | Association |
| VCAM-1 | Metastatic Colorectal Cancer | Predictive of progression-free and overall survival benefit nih.govresearchgate.net. |
| OPN, PDGF-AA | Metastatic Colorectal Cancer | Predictive of progression-free survival benefit nih.gov. |
| Angiopoietin 1, Cystatin B, LAP TGF-β1, LOX-1, MIP-1α | Hepatocellular Carcinoma | Predictive of overall survival benefit ub.edu. |
| Nine plasma miRNAs (including MIR30A, MIR122, MIR200A) | Hepatocellular Carcinoma | Associated with overall survival ub.edu. |
| KRAS mutations | Metastatic Colorectal Cancer | Enriched in intrinsically resistant lesions mdpi.com. |
Exploration of this compound in Immunotherapy Combinations
The immunomodulatory properties of this compound have opened up a new frontier in cancer therapy, particularly in combination with immune checkpoint inhibitors (ICIs). Regorafenib can modulate the tumor microenvironment by reducing the infiltration of immunosuppressive cells like tumor-associated macrophages and regulatory T cells nih.govresearchgate.net. This provides a strong rationale for combining Regorafenib with ICIs to enhance the anti-tumor immune response.
Several studies have shown promising results for this combination. In refractory hepatocellular carcinoma, the combination of immunotherapy with Regorafenib was associated with significantly improved clinical outcomes compared to Regorafenib monotherapy nih.gov. A retrospective study in unresectable HCC also demonstrated a significant survival benefit for patients receiving Regorafenib combined with an ICI asco.org.
In murine models of colorectal cancer, the combination of Regorafenib and an anti-PD-1 antibody significantly improved anti-tumor activity compared to either agent alone and prevented tumor regrowth and liver metastasis researchgate.net. In patients with advanced gastric cancer, the combination of Regorafenib, Nivolumab, and chemotherapy demonstrated promising anti-tumor activity cancernetwork.com.
The table below highlights key clinical findings for Regorafenib and immunotherapy combinations.
| Immunotherapy Agent | Cancer Type | Key Findings |
| Immune Checkpoint Inhibitors (unspecified) | Refractory Hepatocellular Carcinoma | Significantly improved clinical outcomes compared to Regorafenib monotherapy nih.gov. |
| Immune Checkpoint Inhibitors (unspecified) | Unresectable Hepatocellular Carcinoma | Significant survival benefit observed in patients receiving the combination therapy asco.org. |
| Anti-PD-1 Antibody (preclinical) | Colorectal Cancer | Improved anti-tumor activity, prevention of tumor regrowth, and suppression of liver metastasis researchgate.net. |
| Nivolumab (+ Chemotherapy) | Advanced Gastric Cancer | Promising anti-tumor activity and safety profile cancernetwork.com. |
Investigating Different Administration Schedules and Dosing Strategies for Efficacy and Toxicity
Optimizing the administration schedule and dosing of this compound is crucial for maximizing its therapeutic benefits while managing its toxicity profile. The standard dosing regimen consists of a 3-weeks-on, 1-week-off schedule stivargahcp.comfda.gov. However, alternative strategies are being explored to improve tolerability and maintain efficacy.
Flexible dosing, with dose reductions in decrements, is a common approach to manage adverse events stivarga.com. Dose-escalation strategies are also being investigated. For example, a dose-escalation schedule starting at 80 mg daily and increasing to 160 mg daily over the first cycle has been proposed and is included in some clinical practice guidelines stivargahcp.comstivarga.com. A phase 2 study in Japanese patients with mCRC utilized a dose-titration approach starting at 120 mg daily, with the option to escalate to 160 mg, and met its primary endpoint stivarga.com.
The rationale behind these alternative dosing strategies is to allow for better patient adaptation to the treatment and to potentially mitigate some of the early-onset toxicities, thereby enabling patients to stay on treatment longer.
Advanced Preclinical Models (e.g., Patient-Derived Xenografts, Organoids) in this compound Research
The use of advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, is becoming increasingly important in this compound research. These models more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-based models, making them valuable tools for studying drug efficacy and resistance mechanisms frontiersin.org.
In gastric cancer research, Regorafenib has demonstrated dose-dependent inhibition of tumor growth in PDX models, along with reductions in angiogenesis and tumor cell proliferation nih.govresearchgate.net. These findings in PDX models are consistent with the observed clinical activity of Regorafenib in other gastrointestinal tumors and support its further investigation in gastric cancer nih.gov.
The development of patient-derived organoids (PDOs) offers another powerful platform for preclinical drug screening and personalized medicine. PDOs can be established in a shorter timeframe than PDXs and can be used for high-throughput drug screening to predict patient-specific responses to therapies like Regorafenib frontiersin.org.
Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
Systems biology and multi-omics approaches are being increasingly utilized to gain a comprehensive understanding of the complex mechanisms of action of this compound and to identify novel therapeutic targets and biomarkers frontiersin.orgnih.gov. These approaches involve the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of the biological system's response to the drug nih.govmdpi.comwiley.com.
By analyzing the interplay between different molecular layers, researchers can elucidate the intricate signaling networks affected by Regorafenib and identify key drivers of response and resistance. For example, integrating transcriptomics data with regulatory-metabolic network models can help to understand tumor heterogeneity and the metabolic perturbations induced by the drug nih.gov.
These integrative approaches are crucial for moving beyond a single-target perspective and embracing the complexity of cancer biology, ultimately leading to more effective and personalized treatment strategies with this compound.
Q & A
Basic Research Question
Q: What are the primary molecular targets of regorafenib hydrochloride, and how do their IC50 values influence experimental design in kinase inhibition assays? A: this compound is a multi-kinase inhibitor targeting VEGFR1 (IC50: 13 nM), VEGFR2 (4.2 nM), VEGFR3 (46 nM), PDGFRβ (22 nM), RET (1.5 nM), and Raf-1 (2.5 nM) . These IC50 values guide assay conditions (e.g., kinase concentration, ATP levels) to ensure target engagement. For example, VEGFR2 assays require sub-nanomolar sensitivity due to its low IC50, necessitating high-precision techniques like fluorescence polarization or time-resolved FRET. Preclinical studies should validate selectivity using off-target panels (e.g., FGFR, EGFR) to exclude confounding effects .
Advanced Research Question
Q: How can researchers optimize dosing regimens in preclinical models to balance tumor growth inhibition (TGI) and toxicity, given regorafenib’s dose-dependent efficacy? A: Dose optimization requires pharmacokinetic (PK)/pharmacodynamic (PD) modeling. In murine xenograft models, 10 mg/kg/day achieves 48-hour sustained target inhibition, correlating with TGI . However, clinical data suggest lower starting doses (e.g., 80–120 mg/day in humans) reduce toxicity while maintaining efficacy . Methodologically, researchers should:
- Conduct staggered dosing trials (e.g., qd×4 vs. qd×5 schedules) to assess cumulative toxicity.
- Monitor biomarkers like Ki-67 (proliferation) and phospho-ERK1/2 (downstream signaling) to confirm target modulation .
- Use adaptive designs to adjust doses based on toxicity thresholds (e.g., hand-foot syndrome in clinical trials) .
Basic Research Question
Q: What experimental methodologies are recommended to validate regorafenib’s anti-angiogenic effects in vitro and in vivo? A:
- In vitro: Use endothelial tube formation assays (e.g., HUVEC cells) with VEGF stimulation. Regorafenib (1–10 nM) disrupts tube formation by inhibiting VEGFR2 phosphorylation .
- In vivo: Quantify tumor microvascular density via CD31 immunohistochemistry in xenografts. Gadomer leakage assays in rat glioblastoma models further validate vascular permeability reduction .
Advanced Research Question
Q: How should researchers address contradictions between preclinical efficacy and clinical outcomes, such as regorafenib’s limited survival benefit in metastatic colorectal cancer (mCRC)? A: Discrepancies arise from tumor microenvironment differences and acquired resistance. Strategies include:
- Comparative PK/PD analysis: Murine models show linear PK, but human hepatic metabolism (CYP3A4-mediated) reduces bioavailability . Incorporate physiologically based pharmacokinetic (PBPK) modeling to bridge species differences.
- Resistance mechanisms: Profile post-treatment biopsies for kinase plasticity (e.g., upregulated Axl or MET signaling) using phosphoproteomics .
- Combination therapies: Pair regorafenib with immune checkpoint inhibitors (e.g., anti-PD1) to counteract immunosuppressive stromal changes .
Basic Research Question
Q: What biomarkers are validated for monitoring regorafenib response in translational studies? A: Key biomarkers include:
- Circulating VEGF and PDGF levels (ELISA) to assess target engagement.
- Tumor phospho-RET or BRAF(V600E) status (western blot/IHC) in medullary thyroid or melanoma models .
- Plasma regorafenib metabolites (M-2 and M-5) via LC-MS/MS to correlate exposure with efficacy .
Advanced Research Question
Q: What experimental frameworks are suitable for studying regorafenib’s synergy with other kinase inhibitors (e.g., TAS-102) in refractory cancers? A: Use factorial design experiments to evaluate additive vs. synergistic effects:
- In vitro: Combine regorafenib with TAS-102 (trifluridine/tipiracil) in 3D spheroid models. Calculate combination indices (CI) via Chou-Talalay method .
- In vivo: Stratify xenografts by RAS mutational status (wild-type vs. mutant) to mimic clinical subpopulations .
- Omics integration: RNA-seq to identify pathways enriched in synergistic responses (e.g., DNA damage repair) .
Basic Research Question
Q: How does regorafenib’s multi-target inhibition profile complicate data interpretation in kinase signaling studies? A: Off-target effects (e.g., FGFR1 inhibition at higher concentrations) may confound results. Mitigation strategies:
- Use isoform-specific inhibitors (e.g., AZD4547 for FGFR) as controls.
- Employ phospho-kinase arrays to map signaling changes across all targets .
Advanced Research Question
Q: What mechanistic insights explain regorafenib-induced toxicity (e.g., hypertension, fatigue) and how can these be modeled preclinically? A: Toxicity stems from VEGF pathway inhibition (hypertension) and mitochondrial dysfunction (fatigue). Methodological approaches:
- Hypertension: Monitor blood pressure in murine models via tail-cuff plethysmography; correlate with plasma NO levels.
- Mitochondrial assays: Measure OCR (oxygen consumption rate) in patient-derived cardiomyocytes using Seahorse assays .
Basic Research Question
Q: What statistical methods are recommended for analyzing regorafenib’s heterogeneous response in preclinical models? A: Use mixed-effects models to account for inter-tumor variability. For survival studies, Kaplan-Meier curves with log-rank tests are standard, but Bayesian hierarchical models improve power in small-sample studies .
Advanced Research Question
Q: How can researchers leverage regorafenib’s kinase inhibition profile to repurpose it for non-oncological indications (e.g., fibrotic diseases)? A: Prioritize targets with clinical relevance to fibrosis (e.g., PDGFRβ). Steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
